3-Aminocyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902517 | |
| Record name | NoName_3027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-39-1 | |
| Record name | 3-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of 3-Aminocyclohexanol. Detailed experimental protocols for its synthesis and stereoisomer separation are also presented to support research and development in medicinal chemistry and drug discovery.
Chemical Structure and Stereoisomerism
This compound is a cyclic amino alcohol with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2][3][4] The structure consists of a cyclohexane ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH) at positions 1 and 3, respectively.
The presence of two chiral centers at carbon atoms C-1 and C-3 gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups determines whether the diastereomers are designated as cis or trans.
-
Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. The two cis enantiomers are (1R, 3S)-3-Aminocyclohexanol and (1S, 3R)-3-Aminocyclohexanol.[2][3]
-
Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The two trans enantiomers are (1R, 3R)-3-Aminocyclohexanol and (1S, 3S)-3-Aminocyclohexanol.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties
Quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature, with many available values being predicted or for a mixture of isomers. The following table summarizes the available data.
| Property | (1R,3R) / (1S,3S) (trans) | (1R,3S) / (1S,3R) (cis) | cis/trans Mixture | Reference |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | [1][2][3] |
| Molecular Weight ( g/mol ) | 115.17 | 115.17 | 115.17 | [1][2][3] |
| Melting Point (°C) | Not available | Not available | 64-69 | [5][6] |
| Boiling Point (°C) | Not available | 201.1 ± 33.0 (Predicted) | 115 (at 0.5 Torr) | [5][6][7] |
| Density (g/cm³) | Not available | 1.037 ± 0.06 (Predicted) | 1.037 ± 0.06 (Predicted) | [5][6][7] |
| pKa | Not available | 15.09 ± 0.40 (Predicted) | 15.09 ± 0.40 (Predicted) | [5][6][8] |
Experimental Protocols
Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of β-Enaminoketones
A common route for the synthesis of this compound stereoisomers involves the reduction of a corresponding β-enaminoketone. This method typically produces a diastereomeric mixture of cis and trans isomers, which can then be separated.[9][10]
Experimental Workflow:
Protocol:
-
Preparation of β-Enaminoketone:
-
A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and an amine (e.g., benzylamine, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours.[9]
-
Water formed during the reaction is removed azeotropically using a Dean-Stark trap.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[9]
-
-
Reduction of the β-Enaminoketone:
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF, 5 mL).[9]
-
Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution.
-
The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]
-
-
Work-up and Isolation:
-
After the reaction is complete, any unreacted sodium is carefully removed.
-
The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (EtOAc).[9]
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-3-aminocyclohexanols.[9]
-
Separation of Stereoisomers
Diastereomer Separation by Column Chromatography:
The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.[9]
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: A mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., in a 65:25:10 ratio) or a mixture of dichloromethane and methanol (e.g., 95:5) can be used for elution.[9] The polarity of the eluent can be adjusted to achieve optimal separation.
Enantiomer Resolution by Chiral High-Performance Liquid Chromatography (HPLC):
The separation of the enantiomers of cis- and trans-3-aminocyclohexanol can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving such amino alcohols.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is typically used.
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve the peak shape and resolution of basic analytes. A typical starting mobile phase composition could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v). The optimal mobile phase composition will depend on the specific chiral stationary phase used and may require method development.
References
- 1. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]
- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6850-39-1 [m.chemicalbook.com]
- 6. This compound | 6850-39-1 [amp.chemicalbook.com]
- 7. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [amp.chemicalbook.com]
- 8. (1S,3R)-3-AMINOCYCLOHEXANOL CAS#: 1110772-04-7 [m.chemicalbook.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of cis- and trans-3-Aminocyclohexanol from β-Enaminoketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis- and trans-3-aminocyclohexanol, valuable building blocks in medicinal chemistry and drug development, starting from β-enaminoketones. This document details the synthetic pathways, experimental protocols, and quantitative data to support the controlled synthesis of the desired stereoisomers.
Introduction
1,3-Amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and natural products. Their stereochemistry often plays a pivotal role in their pharmacological activity. The synthesis of stereochemically defined cyclic 1,3-amino alcohols, such as cis- and trans-3-aminocyclohexanol, is therefore of significant interest. A common and effective strategy for their preparation involves a two-step sequence: the formation of a β-enaminoketone from a 1,3-dicarbonyl compound, followed by the diastereoselective reduction of the enaminone functionality. This guide focuses on this synthetic approach, providing detailed methodologies and an analysis of the factors governing the stereochemical outcome.
Synthetic Pathway Overview
The synthesis of cis- and trans-3-aminocyclohexanol from β-enaminoketones follows a two-step process. The first step involves the condensation of a 1,3-cyclohexanedione with a primary amine to form the corresponding β-enaminoketone. The subsequent step is the reduction of the enaminone, which can be controlled to selectively yield either the cis or trans diastereomer of the 3-aminocyclohexanol.
Caption: General two-step synthesis of 3-aminocyclohexanols.
Experimental Protocols
Synthesis of β-Enaminoketones
A widely used method for the synthesis of β-enaminoketones is the azeotropic condensation of a 1,3-cyclohexanedione with a primary amine in a suitable solvent like toluene.[1]
General Procedure: A solution of the 1,3-cyclohexanedione (1.0 eq.) and the primary amine (1.1 eq.) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.
Example Protocol for 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) was refluxed in toluene (30 mL) for 3 hours, with azeotropic removal of water using a Dean-Stark trap.[1] After cooling, the solvent was evaporated under reduced pressure. The resulting yellow solid was purified by recrystallization from a mixture of dichloromethane and hexane to yield the desired β-enaminoketone.[1]
Reduction of β-Enaminoketones to 3-Aminocyclohexanols
The reduction of the β-enaminoketone is the critical step for establishing the stereochemistry of the final product. The choice of reducing agent and reaction conditions determines the diastereomeric ratio of the resulting cis- and trans-3-aminocyclohexanols.
The reduction of β-enaminoketones with sodium metal in an alcohol, such as isopropyl alcohol, is a common method that typically favors the formation of the cis-3-aminocyclohexanol.[1][2][3] This reaction proceeds via a dissolving metal reduction mechanism, akin to the Bouveault-Blanc reduction.
General Procedure: The β-enaminoketone is dissolved in a mixture of an inert solvent like tetrahydrofuran (THF) and an alcohol (e.g., isopropyl alcohol).[1] Small pieces of sodium metal are added in excess, and the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.[1] The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.[1]
Example Protocol for the Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohexan-1-ol: The β-enaminoketone (2.0 mmol) was dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1] The solution was cooled to 0 °C, and small pieces of metallic sodium (0.27 g, 12.0 g-atom) were added. The mixture was stirred and allowed to warm to room temperature until the reaction was complete.[1] After removing any unreacted sodium, the mixture was poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[1] The resulting diastereomeric mixture of amino alcohols can then be separated by column chromatography.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of β-enaminoketones and their subsequent reduction to 3-aminocyclohexanols.
Table 1: Synthesis of β-Enaminoketones
| Starting 1,3-Dione | Amine | Product | Yield (%) | Reference |
| 4,4-Dimethyl-1,3-cyclohexanedione | Benzylamine | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 | [1] |
| 4,4-Dimethyl-1,3-cyclohexanedione | (S)-α-Methylbenzylamine | 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 87 | [1] |
Table 2: Reduction of β-Enaminoketones with Sodium in THF/Isopropyl Alcohol
| β-Enaminoketone | Total Yield of Amino Alcohols (%) | Diastereomeric Ratio (cis:trans) | Isolated Yield of cis-isomer (%) | Isolated Yield of trans-isomer (%) | Reference |
| 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 77 | Not separated | - | - | [2] |
| 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 75 | 89:11 | 69 | 6 | [2] |
Stereochemical Control and Mechanism
The diastereoselectivity of the reduction of β-enaminoketones is influenced by the steric and electronic properties of the substrate and the nature of the reducing agent.
Mechanism of Sodium in Alcohol Reduction
The reduction with sodium in alcohol is a dissolving metal reduction. The reaction is believed to proceed through a series of single-electron transfers from the sodium metal to the conjugated enaminone system, followed by protonation by the alcohol. The stereochemical outcome is determined by the conformation of the intermediate radical anions and their subsequent protonation. For the reduction of β-enaminoketones derived from substituted cyclohexanediones, the approach of the proton donor to the intermediate often leads to the thermodynamically more stable product, which in many cases is the cis-isomer where the hydroxyl and amino groups are equatorial.
Caption: Simplified mechanism of dissolving metal reduction.
Alternative Reduction Methods
While sodium in alcohol is a common method, other reducing agents can be employed, potentially offering different diastereoselectivities or milder reaction conditions.
-
Catalytic Hydrogenation: The use of catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can also effect the reduction of β-enaminoketones. The stereochemical outcome can be influenced by the catalyst, solvent, and substrate structure.
-
Metal Hydride Reductants: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for ketones. Their application to β-enaminoketones can lead to the desired amino alcohols, although chemoselectivity and diastereoselectivity need to be carefully evaluated for each specific substrate.
Further research and optimization are often required to achieve high diastereoselectivity with these alternative methods for specific β-enaminoketone substrates.
Conclusion
The synthesis of cis- and trans-3-aminocyclohexanols from β-enaminoketones is a robust and versatile method. The initial condensation of 1,3-cyclohexanediones with primary amines provides the enaminone intermediates in high yields. The subsequent diastereoselective reduction, particularly with sodium in alcohol, offers a reliable route to the desired this compound stereoisomers, with a general preference for the cis product. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the controlled synthesis of these important molecular scaffolds.
References
An In-depth Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol is a versatile bifunctional molecule incorporating both an amino and a hydroxyl group on a cyclohexane ring.[1][2] This unique structure, particularly its stereoisomeric forms, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] Its application extends to the synthesis of agrochemicals, fine chemicals, and even as a component in polymer formulations.[1][2] In drug development, it is recognized for its role in creating compounds with enhanced bioactivity and selectivity, serving as an intermediate for analgesics, anti-inflammatory drugs, and in neuropharmacology research.[1][2]
Physical and Chemical Properties
This compound is typically an off-white to pale pink solid at room temperature.[3][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3][5][6][7][8] |
| Molecular Weight | 115.17 g/mol | [3][5][6][7][8] |
| Melting Point | 64-69 °C | [3][4][9] |
| Boiling Point | 115 °C at 0.5 Torr; 201.1 °C at 760 mmHg | [3][4] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 15.09 ± 0.40 (Predicted) | [3] |
| Solubility | Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | [3][4] |
| Appearance | Off-white to Pale Pink Solid | [3][4] |
| CAS Number | 6850-39-1 | [3][4][5][8][9][10] |
Stereoisomerism
This compound exists as multiple stereoisomers due to the two chiral centers at positions 1 and 3 of the cyclohexane ring. This results in cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The relative orientation of the amino and hydroxyl groups (axial or equatorial) in the chair conformation of the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's properties and reactivity.
Caption: Stereoisomers of this compound.
Spectroscopic Data
Structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Signals for protons on the cyclohexane ring appear in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C3 (bearing the -OH and -NH₂ groups) are diagnostic for determining the cis/trans relative stereochemistry. For example, in one study, protons H₁ and H₃ for a cis isomer exhibited triplet of triplets multiplicity with coupling constants of 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively.[11][12] |
| ¹³C NMR | The spectrum shows distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts of C1 and C3 are influenced by the attached heteroatoms. For a substituted derivative, signals were observed at δ 25.9, 31.8, 33.1, 41.3, 43.2, 47.8, 49.7, 51.7, 66.5, 128.2, 128.9, 129.3, 136.3.[11] |
| IR Spectroscopy | The spectrum displays characteristic absorption bands. The O-H stretch appears as a broad band, while the N-H stretch of the primary amine typically shows two bands in the 3400-3250 cm⁻¹ region.[13] An N-H bending vibration is observed around 1650-1580 cm⁻¹.[13] The C-N stretching of the aliphatic amine is found in the 1250-1020 cm⁻¹ range.[11][13] |
| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) confirms the molecular formula.[11][12] |
Experimental Protocols
Synthesis of cis- and trans-3-Aminocyclohexanols
A common method for synthesizing 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[12][14]
Methodology:
-
Formation of β-Enaminoketone: A 1,3-cyclohexanedione is reacted with a primary amine (e.g., benzylamine) to form the corresponding β-enaminoketone. This reaction is a standard condensation.
-
Reduction: The β-enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol, at room temperature.[12][14] This step reduces both the ketone and the enamine double bond to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.[12][14]
-
Separation and Analysis: The resulting mixture of cis and trans isomers can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often using a chiral column to resolve the different stereoisomers.[11][14] The diastereomers can then be separated by column chromatography.[11][14]
-
Structural Elucidation: The precise stereochemistry of the separated isomers is determined using advanced NMR techniques, including COSY, HSQC, and NOESY experiments, which reveal through-bond and through-space proton-proton correlations.[11][12]
Caption: Synthesis of this compound.
Reactivity and Applications in Drug Development
The presence of both an amino and a hydroxyl group makes this compound a versatile building block. These functional groups can be selectively protected or reacted to introduce further complexity, making it a valuable synthon for complex target molecules.
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a key component in drugs targeting a range of conditions, including analgesics and anti-inflammatory agents.[2]
-
Chiral Auxiliaries and Ligands: The chiral nature of its stereoisomers makes it useful as a chiral auxiliary or ligand in asymmetric synthesis, helping to control the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical for drug efficacy and safety.[2][14]
-
Scaffold for Bioactive Molecules: The cyclohexane ring provides a rigid scaffold upon which various pharmacophores can be appended, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role in Drug Development.
Safety and Handling
This compound is associated with several hazards and requires careful handling.
-
GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation or severe skin burns (H315, H314), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[5][9] It is also noted as very toxic to aquatic life with long-lasting effects (H410).[9]
-
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes handling in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[4][15] Avoid contact with skin and eyes, and prevent the formation of dust.[4][15] Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[3][4]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move the victim to fresh air.[4][9] If swallowed, rinse the mouth and call a poison center or doctor.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 6850-39-1 [m.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 6850-39-1 | 3-Amino-cyclohexanol - Synblock [synblock.com]
- 9. This compound | 6850-39-1 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminocyclohexanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key building block in the development of therapeutic agents, including its relevance to specific signaling pathways.
Core Concepts: Chemical Identity and Properties
This compound is a cyclic amino alcohol that exists as different stereoisomers. The general structure consists of a cyclohexane ring substituted with an amino group and a hydroxyl group at positions 1 and 3, respectively. The spatial arrangement of these functional groups gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. The specific stereoisomer used is often crucial for its application, particularly in the synthesis of chiral drugs.
The molecular formula for this compound is C₆H₁₃NO.[1]
Table 1: Chemical Identifiers for this compound and its Stereoisomers
| Compound Name | CAS Number |
| This compound (isomer mixture) | 6850-39-1 |
| cis-3-Aminocyclohexanol | 6982-42-9 |
| trans-3-Aminocyclohexanol | 40525-77-7 |
| (1R,3S)-3-Aminocyclohexanol | 1110772-22-9 |
| (1S,3R)-3-Aminocyclohexanol | 1110772-04-7 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Off-white to pale pink solid | |
| Melting Point | 64-69 °C (isomer mixture) | |
| Boiling Point | 115 °C @ 0.5 Torr | |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | |
| pKa | 15.09 ± 0.40 (Predicted) | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature |
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols
A common method for the synthesis of this compound isomers is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2][3] This protocol outlines a general two-step procedure.
Step 1: Preparation of β-Enaminoketones
-
A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.[1]
-
The water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]
-
After cooling, the solvent is removed under reduced pressure to yield the crude β-enaminoketone, which can be purified by recrystallization or chromatography.[1]
Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).[1]
-
Small pieces of sodium metal are added to the solution at room temperature with stirring until the reaction is complete (monitored by TLC).[1]
-
After the consumption of the starting material, any unreacted sodium is carefully removed.[1]
-
The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (AcOEt).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.[1]
-
The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated and purified by column chromatography on silica gel.[1]
Applications in Drug Development and Relevant Signaling Pathways
This compound and its derivatives are valuable chiral building blocks for the synthesis of complex pharmaceutical compounds.[4] Two notable examples are the analgesic drug Tramadol and the HIV protease inhibitor Saquinavir.
Tramadol: Opioid and Monoamine Signaling
Tramadol is a centrally acting analgesic whose mechanism of action involves multiple pathways. While not directly synthesized from this compound itself, its structure contains a related aminomethylcyclohexanol moiety. The synthesis of Tramadol involves the reaction of 2-dimethylaminomethyl-cyclohexanone with an organometallic compound.[5][6]
The analgesic effects of Tramadol are attributed to its weak agonism at the μ-opioid receptor and its inhibition of the reuptake of serotonin and norepinephrine. This dual mechanism provides pain relief through both opioid and non-opioid pathways.
Saquinavir: Inhibition of HIV Protease
Saquinavir is an antiretroviral drug used to treat HIV/AIDS.[7] It functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. The synthesis of Saquinavir is a complex multi-step process, and while specific aminocyclohexanol derivatives may not be directly named as starting materials in all published routes, related chiral amino alcohol structures are key components of the final molecule.[8][9]
HIV protease is essential for the life cycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Saquinavir mimics the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of the polyproteins. This results in the production of immature, non-infectious viral particles.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its versatile stereochemistry allows for the synthesis of a wide range of complex molecules, including important pharmaceuticals. An understanding of its properties, synthetic routes, and its role in the creation of drugs that modulate key signaling pathways is essential for professionals in drug discovery and development. The examples of Tramadol and Saquinavir highlight how derivatives of this core structure can be utilized to create therapies that impact diverse biological systems, from neurotransmitter signaling to viral replication.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 3-Aminocyclohexanol (1H NMR, 13C NMR, IR, MS)
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminocyclohexanol, a versatile bifunctional molecule used in pharmaceutical synthesis and chemical research. The following sections detail its signature profiles in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below. These tables provide a quick reference for the characteristic spectral features of this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.13 | Multiplet | 1H | CH-OH |
| ~2.52 | Multiplet | 1H | CH-NH₂ |
| 1.1 - 2.0 | Multiplet | 8H | Cyclohexane ring CH₂ |
| Variable | Broad Singlet | 3H | OH, NH₂ |
Note: Data is indicative and can vary based on solvent, concentration, and isomer (cis/trans). The broad singlet for OH and NH₂ protons is often exchangeable with D₂O. Data is based on typical values for aminocyclohexanols.[1]
Table 2: ¹³C NMR Data for trans-3-Aminocyclohexanol
| Chemical Shift (ppm) | Assignment |
| ~70 ppm | C-OH |
| ~50 ppm | C-NH₂ |
| ~20 - 40 ppm | Ring Carbons (CH₂) |
Note: This data is specifically for the trans-isomer in Chloroform-d solvent.[2] Chemical shifts for carbons attached to nitrogen and oxygen are in the 10-65 ppm and 60-80 ppm ranges, respectively.[3][4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Amine (NH₂) |
| 3200 - 3600 | O-H Stretch (Broad) | Alcohol (OH) |
| 2850 - 3000 | C-H Stretch | Alkane (sp³ C-H) |
| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
| 1050 - 1200 | C-O Stretch | Secondary Alcohol |
Note: These are characteristic absorption ranges. Hydrogen bonding can cause significant broadening of the O-H and N-H stretching bands.[4][5][6]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 115 | [M]⁺ | Molecular Ion (Nominal Mass) |
| 116 | [M+H]⁺ | Protonated Molecule (in ESI, CI) |
| 98 | [M-NH₃]⁺ | Loss of ammonia |
| 97 | [M-H₂O]⁺ | Loss of water |
Note: The molecular weight of this compound (C₆H₁₃NO) is 115.17 g/mol .[7][8] The fragmentation pattern can vary based on the ionization technique used.[9]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for chemical analysis using spectroscopic methods.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).[10][11] The use of a deuterated solvent is crucial to avoid overwhelming signals from solvent protons.[10][11] The solution is then transferred to a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
The spectrum is recorded on a spectrometer, for example, a 400 MHz instrument.[12]
-
A standard 1D proton pulse sequence is used.
-
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[13]
-
-
¹³C NMR Acquisition :
-
The spectrum is typically acquired on the same instrument.
-
A standard 1D carbon experiment with broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon environment.[14]
-
The spectral width is set to around 220-240 ppm.[15]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[15]
-
-
Data Processing : The raw data (Free Induction Decay, FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.[13] Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : As this compound is a solid at room temperature, the thin film method is suitable.
-
A small amount (~50 mg) of the solid is dissolved in a few drops of a volatile organic solvent like acetone or methylene chloride.[16]
-
One or two drops of this solution are placed onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[6]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[16]
-
-
Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 600 cm⁻¹.[5] A background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.[17]
Mass Spectrometry (MS)
-
Sample Preparation :
-
A dilute solution of the analyte is prepared. A recommended starting concentration is to dissolve the sample to 1 mg/mL in a suitable solvent, and then further dilute this solution to approximately 10-100 µg/mL using a solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[18]
-
The final solution must be free of precipitates and non-volatile salts, which can interfere with electrospray ionization (ESI).[18]
-
-
Acquisition :
-
The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like GC-MS or LC-MS.[9][19]
-
A common ionization method for this type of molecule is ESI, which generates charged molecules (ions) in the gas phase.[18]
-
The instrument separates the ions based on their mass-to-charge ratio (m/z).[9]
-
-
Data Analysis : The mass spectrum is a plot of relative ion intensity against the m/z ratio. The peak corresponding to the intact molecule (molecular ion) is identified to confirm the molecular weight. Other peaks in the spectrum represent fragments of the molecule, which can be analyzed to deduce its structure.[9] For this compound, the molecular ion [M]⁺ would be expected at m/z 115, with a protonated molecule [M+H]⁺ at m/z 116 in positive ion mode.[20]
References
- 1. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. sc.edu [sc.edu]
- 15. epfl.ch [epfl.ch]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. webassign.net [webassign.net]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Stereoselective Synthesis of (1R,3S)- and (1S,3R)-3-Aminocyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to the specific cis-enantiomers of 3-aminocyclohexanol, (1R,3S)-3-aminocyclohexanol and (1S,3R)-3-aminocyclohexanol. These chiral building blocks are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. This document details established methodologies, including chiral resolution via diastereoisomeric salt formation and enzymatic kinetic resolution, presenting quantitative data in structured tables and providing detailed experimental protocols.
Introduction
This compound is a valuable scaffold in organic synthesis and drug discovery, serving as a key intermediate in the preparation of a range of pharmaceuticals. The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is crucial for biological activity. The specific cis-enantiomers, (1R,3S) and (1S,3R), present a synthetic challenge in obtaining high enantiomeric purity. This guide focuses on practical and effective methods to access these specific stereoisomers.
Synthetic Strategies
The synthesis of enantiomerically pure (1R,3S)- and (1S,3R)-3-aminocyclohexanol can be broadly approached through two main strategies:
-
Chiral Resolution of a Racemic Mixture: This classic approach involves the separation of a racemic mixture of cis-3-aminocyclohexanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through enzyme-catalyzed kinetic resolution.
-
Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters through a stereocontrolled reaction sequence, often starting from a prochiral precursor.
This guide will focus on the chiral resolution methodologies, for which detailed experimental data is available.
Chiral Resolution of (±)-cis-3-Aminocyclohexanol
A common precursor for obtaining the desired enantiomers is the racemic mixture of cis-3-aminocyclohexanol. This mixture can be synthesized and then subjected to resolution.
Method 1: Diastereoisomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. (R)-Mandelic acid has been successfully employed for the resolution of this compound enantiomers. For instance, the (1S,3S)-enantiomer can be selectively crystallized from a mixture of all four stereoisomers using (R)-mandelic acid. By selecting the appropriate enantiomer of the resolving agent, the desired (1R,3S) or (1S,3R) enantiomer can be targeted.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Diastereoisomeric salt resolution workflow.
Method 2: Enzyme-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. In the case of this compound, a lipase can be used to selectively acylate one enantiomer of an N-protected derivative, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis and resolution of this compound enantiomers based on available literature.
| Method | Starting Material | Resolving Agent/Enzyme | Target Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Diastereoisomeric Salt Formation | (±)-cis/trans-3-Aminocyclohexanol | (R)-Mandelic Acid | (1S,3S) | - | - | [1] |
| Enzymatic Kinetic Resolution | (±)-N-Cbz-cis-3-Aminocyclohexanol | Lipase | (1R,3S) & (1S,3R) | - | >99 | [2] |
| Reduction of β-Enaminoketone | 5,5-Dimethyl-3-(S)-α-methylbenzylaminocyclohexen-2-one | Sodium/Isopropanol | Mixture of Diastereomers | 75 | - | [3] |
Note: Specific yield and e.e. for (1R,3S) and (1S,3R) via diastereoisomeric salt formation were not explicitly detailed in the readily available literature but the method is stated to be effective.
Experimental Protocols
Preparation of Racemic cis- and trans-3-Aminocyclohexanols by Reduction of a β-Enaminoketone[3]
This protocol describes a general method for preparing a mixture of this compound diastereomers, which can then be used as the starting material for chiral resolution.
Step 1: Synthesis of 5,5-Dimethyl-3-benzylaminocyclohexen-2-one
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours, with azeotropic removal of water using a Dean-Stark trap.
-
The solvent is removed under reduced pressure.
-
The resulting yellow solid is purified by recrystallization from CH₂Cl₂/hexane to afford the product.
Step 2: Reduction of the β-Enaminoketone
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
The solution is treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
After removal of unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and evaporated under reduced pressure to yield the diastereomeric mixture of amino alcohols.
Chiral Resolution using (R)-Mandelic Acid (General Procedure Adaptation)
The following is a generalized protocol for diastereomeric salt resolution, which can be adapted for the specific separation of (1R,3S)- and (1S,3R)-3-aminocyclohexanol using the appropriate enantiomer of mandelic acid.
-
The racemic mixture of cis-3-aminocyclohexanol is dissolved in a suitable solvent (e.g., ethyl acetate).
-
A solution of the chiral resolving agent (e.g., (S)-mandelic acid to potentially crystallize the (1R,3S)-enantiomer salt) in a suitable solvent mixture (e.g., ethyl acetate/diethyl ether) is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours, and then cooled to induce crystallization.
-
The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent.
-
The enantiomeric purity of the amine in the salt can be determined by liberating a small sample with a base and analyzing by chiral HPLC.
-
The bulk of the diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the enantiomerically enriched this compound.
-
The mother liquor, containing the other diastereomeric salt, can be similarly treated to recover the other enantiomer.
Conclusion
The stereoselective synthesis of (1R,3S)- and (1S,3R)-3-aminocyclohexanol is achievable through well-established chiral resolution techniques. Both diastereoisomeric salt formation with mandelic acid and enzymatic kinetic resolution of N-protected derivatives offer effective pathways to these valuable chiral building blocks. The choice of method will depend on factors such as scale, cost, and available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis.
References
The Synthesis of 3-Aminocyclohexanol: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol, a versatile bifunctional molecule, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring both a hydroxyl and an amino group on a cyclohexane ring, imparts valuable properties that have been exploited in the development of pharmaceuticals and as a cornerstone in asymmetric synthesis.[1][2] This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of key synthetic methodologies. Detailed experimental protocols for seminal syntheses are presented, alongside a quantitative comparison of various approaches. Furthermore, this guide explores the logical relationships between different synthetic strategies, offering a roadmap for researchers navigating the synthesis of this important molecule.
Discovery and History
The journey of this compound began in the late 19th century. While the seminal 1897 publication by Einhorn and Meyenberg detailing its first synthesis remains a historical landmark, access to the specific experimental details of this initial work is limited in contemporary databases. However, early synthetic efforts in the broader field of aminocyclohexanols often relied on the reduction of corresponding nitro or amino-phenols. These foundational methods, though often lacking in stereocontrol and yielding mixtures of isomers, laid the groundwork for the more sophisticated and selective syntheses that would follow. The evolution of synthetic organic chemistry, particularly the advent of catalytic hydrogenation and a deeper understanding of stereochemistry, profoundly impacted the ability to access specific isomers of this compound with greater efficiency and purity.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches primarily revolve around the formation of the C-N and C-O bonds on the cyclohexane ring, either concurrently or sequentially, and with varying degrees of stereocontrol.
A logical overview of the primary synthetic approaches is presented below:
Caption: Primary synthetic pathways to this compound.
Reduction of β-Enaminoketones
A robust and stereoselective method for the synthesis of both cis- and trans-3-aminocyclohexanol involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3] This approach offers good yields and a degree of diastereoselectivity that can be influenced by the nature of the reducing agent and the substituents on the enaminoketone.
Experimental Workflow:
Caption: Workflow for this compound synthesis via enaminoketone reduction.
Detailed Experimental Protocol (Reduction of 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one):
A solution of 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (5 mL) is prepared. To this solution, small pieces of metallic sodium (0.27 g, 12.0 g-atom) are added in excess. The reaction mixture is stirred, allowing the temperature to rise from 0°C to room temperature, until the reaction is complete as monitored by thin-layer chromatography. After completion, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product mixture of cis- and trans-3-(benzylamino)-5,5-dimethylcyclohexan-1-ol.[1]
Catalytic Hydrogenation of Aminophenols
The catalytic hydrogenation of aminophenols represents a classical and industrially relevant route to aminocyclohexanols. This method involves the reduction of the aromatic ring of an aminophenol using a heterogeneous catalyst, typically a noble metal such as rhodium, palladium, or ruthenium on a solid support.[4] The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome, favoring either the cis or trans isomer.
Quantitative Data Summary:
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 4-Aminophenol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans | 20:80 | 84 | [4] |
| 4-Aminophenol | [Rh(COD)Cl]₂/CAAC | Dichloromethane | 80 | 50 | cis | >95:5 | 92 | [4] |
| 3-Aminophenol | Ru-M/Al₂O₃ | Tetrahydrofuran | 120-150 | 3.0-5.0 | trans | >99.5% (trans) | High | [5] |
Note: Data for 4-aminophenol is included for comparative context on catalyst and condition effects on stereoselectivity.
Reductive Amination of Hydroxycyclohexanones
Reductive amination is a versatile and widely used method for the synthesis of amines.[6] In the context of this compound synthesis, this strategy involves the reaction of a 3-hydroxycyclohexanone with an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Mechanism Overview:
Caption: General mechanism of reductive amination for this compound synthesis.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6]
Asymmetric and Biocatalytic Approaches
The demand for enantiomerically pure this compound and its derivatives in the pharmaceutical industry has driven the development of asymmetric synthetic methods. These approaches utilize chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction.
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[7] For instance, chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine-derived auxiliaries can be employed to direct the stereoselective functionalization of a cyclohexanone precursor.[8]
-
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[9] Transaminases can catalyze the asymmetric amination of a ketone substrate, such as 3-hydroxycyclohexanone, to produce the corresponding chiral amino alcohol with high enantiomeric excess.[10][11]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.[1][12][13] For example, derivatives of aminocyclohexanol have been explored as ligands for various receptors and have shown potential in the development of treatments for pain, epilepsy, and other neurological disorders.[14] The ability to synthesize specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers often exhibit distinct pharmacological activities.
Conclusion
The synthesis of this compound has evolved significantly from its early discovery. Modern synthetic chemistry now offers a diverse toolbox of methods, ranging from classical catalytic hydrogenations to sophisticated asymmetric and biocatalytic approaches. The choice of synthetic route depends on various factors, including the desired stereochemistry, scalability, and economic considerations. The continued importance of this compound and its derivatives in drug discovery will undoubtedly spur further innovation in its synthesis, leading to even more efficient, selective, and sustainable methods in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 12. Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and pKa of 3-Aminocyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, specifically the solubility and pKa values, of the cis and trans isomers of 3-aminocyclohexanol. Due to a scarcity of experimentally-derived data in peer-reviewed literature for these specific isomers, this guide combines predicted values from computational models with established chemical principles and detailed experimental protocols for their empirical determination.
Introduction to this compound Isomers
This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a hydroxyl group. The spatial arrangement of these functional groups gives rise to cis and trans stereoisomers, which can exhibit distinct physical and chemical properties. These differences are critical in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity, reactivity, and formulation characteristics. Understanding the solubility and ionization constants (pKa) of each isomer is fundamental for their application in research and development.
Predicted Physicochemical Data
| Isomer | Predicted Property | Value | Source |
| trans-3-Aminocyclohexanol | pKa (amine) | 15.09 ± 0.40 | Predicted[1] |
| Solubility in Water | Information not readily available | - | |
| Other Solubilities | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | Predicted[1] | |
| cis-3-Aminocyclohexanol | pKa (amine) | No specific prediction found | - |
| Solubility in Water | Information not readily available | - | |
| Other Solubilities | Information not readily available | - |
Note: The predicted pKa for the trans isomer appears unusually high for a primary amine on a cyclohexane ring and should be treated with caution. It is more likely to be in the range of 9-11.
Influence of Stereochemistry on pKa and Solubility
The spatial arrangement of the amino and hydroxyl groups in the cis and trans isomers of this compound is expected to have a significant impact on their pKa and solubility profiles.
-
pKa Values : The basicity of the amino group (and thus its pKa) is influenced by the proximity of the hydroxyl group. In the cis isomer, the amino and hydroxyl groups can be in closer proximity (e.g., one axial, one equatorial, or both equatorial in a boat conformation), potentially allowing for intramolecular hydrogen bonding. This can affect the solvation of the protonated amino group, which in turn influences its acidity and pKa value. Theoretical explanations for related cyclohexyl systems suggest that the accessibility of the charged group to solvent molecules is a key determinant of acidity[2].
-
Solubility : The solubility of a molecule is governed by its ability to interact with the solvent.
-
In polar solvents like water , the isomer that can form more effective hydrogen bonds with water will be more soluble. The cis isomer, with both functional groups on the same side of the ring, may present a more polar face, potentially leading to stronger intermolecular interactions with water compared to the trans isomer where the groups are on opposite sides[3].
-
In non-polar solvents , the trans isomer, being generally more symmetrical, may pack more efficiently into a crystal lattice, leading to a higher melting point and lower solubility compared to the less symmetrical cis isomer[4].
-
Experimental Protocols
The following are detailed methodologies for the experimental determination of the pKa and solubility of the this compound isomers.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[5][6].
Principle: A solution of the aminocyclohexanol isomer is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials and Equipment:
-
High-precision pH meter and electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl solution
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
-
Deionized, CO2-free water
-
Analytical balance
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions[5].
-
Sample Preparation: Accurately weigh a sample of the this compound isomer and dissolve it in a known volume of CO2-free deionized water to a concentration of approximately 0.01 M.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring the solution gently and purge the headspace with nitrogen gas to prevent the dissolution of atmospheric CO2.
-
Titration: Immerse the pH electrode in the solution. Add the standardized HCl titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[6].
-
Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of HCl added. The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound[4][7][8].
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment:
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the this compound isomer to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Add a known volume of the solvent (e.g., buffered water at a specific pH) to the vial. Seal the vial tightly and place it in the shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours)[7].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter[9].
-
Quantification: Carefully take a known volume of the clear, saturated solution and dilute it to a suitable concentration for analysis. Analyze the concentration of the dissolved aminocyclohexanol using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Visualized Relationships and Workflows
The following diagrams illustrate the conceptual relationships between the isomers and a general workflow for their characterization.
Caption: Relationship between this compound isomers and their key physicochemical properties.
Caption: Experimental workflow for determining the pKa and solubility of this compound isomers.
References
- 1. This compound CAS#: 6850-39-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the X-ray Crystallography of 3-Aminocyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3-aminocyclohexanol derivatives, a class of compounds with significant potential in medicinal chemistry. Their structural diversity and presence in bioactive molecules, including HIV-protease inhibitors, μ-opioid receptor antagonists, and serotonin reuptake inhibitors, make a thorough understanding of their three-dimensional structure crucial for rational drug design and development.
Introduction to the Structural Significance of this compound Derivatives
The this compound moiety serves as a versatile scaffold in the synthesis of a wide range of biologically active compounds. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) and the nature and position of other substituents on the cyclohexyl ring profoundly influence the molecule's conformation and its interaction with biological targets. X-ray crystallography is the definitive method for unambiguously determining these structural details at the atomic level, providing insights into structure-activity relationships (SAR) that are essential for optimizing drug candidates.
Experimental Protocols
This section details the key experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established methodologies.
Synthesis of this compound Derivatives
The synthesis of cis- and trans-3-aminocyclohexanols can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. A general protocol is as follows:
-
Formation of β-Enaminoketone: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a primary amine (e.g., benzylamine or (S)-α-methylbenzylamine) in toluene is refluxed for several hours. The water formed during the reaction is removed azeotropically using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the β-enaminoketone precursor.[1]
-
Reduction to this compound: The purified β-enaminoketone is dissolved in a mixture of an appropriate solvent like tetrahydrofuran (THF) and an alcohol such as isopropyl alcohol. Sodium metal is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the complete consumption of the starting material. The reaction is then quenched, and the product is extracted. The diastereomeric mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography to yield the pure isomers.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common method for the crystallization of small organic molecules like this compound derivatives is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is crucial and often determined empirically.
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial or a beaker covered with parafilm with a few perforations. This allows for the slow evaporation of the solvent, leading to a gradual increase in the concentration of the compound and, ideally, the formation of well-ordered single crystals over a period of days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.
X-ray Diffraction Data Collection and Structure Refinement
The following protocol outlines the general steps for single-crystal X-ray diffraction analysis:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Data Presentation: Crystallographic Data of this compound Precursors
Table 1: Crystallographic Data for (S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one (CCDC 841749)
| Parameter | Value |
| Chemical Formula | C₁₈H₂₃NO |
| Formula Weight | 269.38 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.056(2) |
| b (Å) | 15.688(5) |
| c (Å) | 16.273(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1546.0(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.158 |
| Absorption Coefficient (mm⁻¹) | 0.073 |
| F(000) | 584 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | Data not available in the immediate search results |
Note: The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is a critical parameter for assessing the quality of the structure but was not found in the initial searches.
Signaling Pathways and Biological Relevance
This compound derivatives are recognized as important pharmacophores. Their structural features allow them to interact with various biological targets, potentially modulating key signaling pathways implicated in diseases such as HIV/AIDS, pain, and depression.
HIV Protease Inhibition
Certain this compound-containing molecules are designed as inhibitors of HIV protease, an enzyme crucial for the maturation of the HIV virus. By blocking the active site of this enzyme, these inhibitors prevent the cleavage of viral polyproteins, thus halting the viral life cycle.
μ-Opioid Receptor Antagonism
The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics. Antagonists of this receptor can block the effects of opioids, which is relevant for treating opioid overdose and addiction. This compound derivatives can serve as scaffolds for the development of such antagonists.
Serotonin Reuptake Inhibition
Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The this compound scaffold can be incorporated into molecules designed to inhibit SERT.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. The precise atomic coordinates and conformational details obtained from crystallographic studies provide a solid foundation for understanding their biological activity and for the rational design of new therapeutic agents. This guide has provided an overview of the key experimental techniques and highlighted the importance of these compounds in modulating significant signaling pathways. Further crystallographic studies on a wider range of this compound derivatives are warranted to expand our understanding of their structure-activity relationships and to unlock their full therapeutic potential.
References
An In-depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups in 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol is a bifunctional molecule incorporating both a nucleophilic amino group and a hydroxyl group on a cyclohexane ring.[1][2] This structure makes it a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active compounds.[3][4] The presence of two reactive centers, coupled with the stereochemical possibilities of the cyclohexane ring, presents both opportunities and challenges for selective chemical transformations. Understanding the fundamental reactivity of the amino and hydroxyl groups, and how this is influenced by the cis/trans stereoisomerism, is critical for the strategic design of synthetic routes utilizing this versatile intermediate.
This technical guide provides a comprehensive overview of the core principles governing the basicity and reactivity of the amino and hydroxyl functionalities in cis- and trans-3-aminocyclohexanol. It includes a summary of their acidic/basic properties, an analysis of factors influencing their reactivity, detailed experimental protocols for their characterization and selective modification, and visual diagrams to illustrate key concepts and reaction pathways.
Basicity of the Amino and Hydroxyl Groups
The basicity of the amino group and the acidity of the hydroxyl group are fundamental properties that dictate their reactivity, particularly in acid- or base-catalyzed reactions. These properties are quantified by the pKa values of their respective conjugate acids.
Estimated pKa Values
| Compound | Functional Group | Estimated pKa |
| This compound (general) | Protonated Amino (-NH3+) | ~10.6 - 10.7 |
| This compound (general) | Hydroxyl (-OH) | ~16 - 17 |
| trans-3-Aminocyclohexanol | Hydroxyl (-OH) | 15.09 ± 0.40 (Predicted)[5] |
| Cyclohexylamine | Protonated Amino (-NH3+) | 10.66[6] |
| Cyclohexanol | Hydroxyl (-OH) | ~16-17[7][8] |
Note: The predicted pKa for the hydroxyl group in the trans isomer suggests it may be slightly more acidic than a typical cyclohexanol, but this is a computational prediction.
Based on these estimations, the amino group is significantly more basic than the hydroxyl group is acidic. In a neutral aqueous solution, the amino group will exist predominantly in its protonated form (ammonium), while the hydroxyl group will be in its neutral form.
Influence of Stereochemistry on Basicity
The relative orientation of the amino and hydroxyl groups in the cis and trans isomers can influence their basicity through steric and electronic effects, including the potential for intramolecular hydrogen bonding.
-
Cis-3-Aminocyclohexanol: In the diequatorial conformation of the cis isomer, the amino and hydroxyl groups are in close proximity. This can lead to the formation of an intramolecular hydrogen bond between the hydroxyl group (as a donor) and the amino group (as an acceptor).[9][10] This interaction can decrease the availability of the lone pair on the nitrogen, potentially reducing the basicity of the amino group compared to the trans isomer. Conversely, the hydrogen bond can increase the acidity of the hydroxyl group by stabilizing the resulting alkoxide. In the diaxial conformation, which is less stable, a similar intramolecular hydrogen bond is possible.[11]
-
Trans-3-Aminocyclohexanol: In the most stable diequatorial conformation of the trans isomer, the amino and hydroxyl groups are positioned on opposite sides of the ring and are too far apart to form an intramolecular hydrogen bond.[3][6] Therefore, the basicity of the amino group is expected to be more comparable to that of cyclohexylamine. The trans isomer can also exist in a less stable diaxial conformation.
Reactivity of the Amino and Hydroxyl Groups
The differential basicity and nucleophilicity of the amino and hydroxyl groups allow for selective reactions under appropriate conditions. Generally, the amino group is a stronger nucleophile than the hydroxyl group.
Acylation
Acylation is a common transformation for both amino and hydroxyl groups. The selectivity of acylation (N-acylation vs. O-acylation) is highly dependent on the reaction conditions.
-
Selective N-Acylation: Due to the higher nucleophilicity of the amino group, selective N-acylation can be readily achieved under neutral or slightly basic conditions, often at room temperature.[12][13] Acylating agents such as acetic anhydride or acyl chlorides will preferentially react with the amino group to form a stable amide.[14]
-
Selective O-Acylation: Selective O-acylation is more challenging and typically requires protection of the more reactive amino group. Alternatively, O-acylation can be achieved under acidic conditions where the amino group is protonated and thus non-nucleophilic.[15][16]
Alkylation (Etherification)
The hydroxyl group can be converted to an ether via O-alkylation, most commonly through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[5][8][17][18]
To achieve selective O-alkylation in this compound, the amino group must be protected to prevent competing N-alkylation. Alternatively, the reaction can be carried out under strongly basic conditions that will deprotonate the hydroxyl group but may also lead to side reactions with the amino group.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amino alcohol with a strong acid or base and monitoring the pH change.[19][20][21][22]
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water (or a suitable co-solvent if solubility is low).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration for Amino Group pKa: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the acid.
-
Titration for Hydroxyl Group pKa: Titrate a separate sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the steepest part of the curve).
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.[23][24][25][26]
-
Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range. Also, prepare a stock solution of this compound.
-
Spectral Measurement: For each buffer solution, add a small, constant amount of the this compound stock solution. Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
Protocol for Selective N-Acylation
This protocol is designed for the preferential acylation of the amino group.[12][13][14][27]
-
Reaction Setup: Dissolve 1 mmol of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add 1.1 equivalents of the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acid byproduct. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Selective O-Acylation under Acidic Conditions
This protocol aims for the acylation of the hydroxyl group by protonating the amino group.[15][16]
-
Reaction Setup: Suspend 1 mmol of this compound in an acidic solvent such as trifluoroacetic acid or a mixture of an organic solvent and a strong acid (e.g., HCl).[15]
-
Addition of Acylating Agent: Add 1.2 equivalents of the acylating agent (e.g., an acyl chloride or anhydride).
-
Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature (this may require heating) and monitor by TLC. After completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic extract and purify the product by column chromatography.
Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the etherification of the hydroxyl group, assuming the amino group is pre-protected (e.g., as a carbamate).[5][8][17][18]
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.2 equivalents of a strong base (e.g., sodium hydride) in a dry, aprotic solvent (e.g., THF or DMF).[18]
-
Addition of Alcohol: Slowly add a solution of N-protected this compound (1 mmol) in the same dry solvent to the base suspension at 0 °C. Allow the mixture to stir for 30-60 minutes.
-
Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., an alkyl halide) and allow the reaction to warm to room temperature or heat as necessary.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification and Deprotection: Wash the organic layer, dry, and concentrate it. Purify the protected amino ether by column chromatography. The protecting group can then be removed under appropriate conditions to yield the final amino ether.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent properties of the amino and hydroxyl groups and the stereochemical constraints of the cyclohexane ring. The amino group is the more basic and nucleophilic center, allowing for selective N-functionalization under mild conditions. Selective modification of the hydroxyl group is more challenging and typically requires either protection of the amino group or carrying out the reaction under acidic conditions. The cis and trans isomers exhibit different conformational preferences, with the potential for intramolecular hydrogen bonding in the cis isomer influencing the relative reactivity of the two functional groups. A thorough understanding of these principles is essential for the effective utilization of this compound as a building block in the synthesis of complex molecules for research and drug development.
References
- 1. quora.com [quora.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 21. sips.org.in [sips.org.in]
- 22. chegg.com [chegg.com]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. ijper.org [ijper.org]
- 26. ulm.edu [ulm.edu]
- 27. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3-Aminocyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific and predictable stereochemistry. 1,2- and 1,3-amino alcohols, such as 3-aminocyclohexanol, are a valuable class of chiral auxiliaries due to their rigid cyclic structures and the presence of two distinct functional groups for attachment and coordination.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives as chiral auxiliaries in key asymmetric transformations, including alkylation and aldol reactions. While direct and extensive literature on this compound as a chiral auxiliary is emerging, the protocols and data presented here are based on well-established methodologies for structurally similar and highly effective cyclic amino alcohol auxiliaries.
Principle of Operation
The general strategy for employing a chiral auxiliary like this compound involves a three-step sequence:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently bonded to the substrate, typically through the formation of an amide or an oxazolidinone.
-
Diastereoselective Reaction: The chiral center(s) on the auxiliary sterically and/or electronically direct the approach of reagents to the prochiral center of the substrate, leading to the formation of one diastereomer in excess.
-
Cleavage of the Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and recycled.
Synthesis of Chiral this compound
The accessibility of enantiomerically pure this compound is crucial for its application as a chiral auxiliary. A common route involves the diastereoselective reduction of β-enaminoketones derived from 1,3-cyclohexanediones.
Protocol 1: Synthesis of (cis/trans)-3-Aminocyclohexanol Derivatives
This protocol describes the synthesis of a substituted this compound from a β-enaminoketone.
Step 1: Synthesis of the β-Enaminoketone
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and (S)-α-methylbenzylamine (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one.
Step 2: Reduction to the this compound
-
To a solution of the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol, sodium metal (excess) is added portion-wise at room temperature.
-
The reaction mixture is stirred until the enaminoketone is fully consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The resulting diastereomeric mixture of 3-aminocyclohexanols can be separated by column chromatography.[2]
Asymmetric Alkylation Reactions
Chiral oxazolidinones derived from amino alcohols are highly effective for diastereoselective alkylation of enolates. An oxazolidinone derived from this compound can be readily prepared and utilized in a similar fashion to the well-studied cyclopentanol-derived auxiliary.
Quantitative Data Summary: Asymmetric Alkylation
The following table summarizes typical results for the asymmetric alkylation of an N-acyloxazolidinone derived from a cyclic amino alcohol.
| Entry | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzyl bromide | >99% | 95 |
| 2 | Propyl iodide | >99% | 92 |
| 3 | Allyl bromide | >99% | 90 |
Data is representative of results obtained with a (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, which is expected to be comparable for a this compound-derived system.
Protocol 2: Asymmetric Alkylation of an N-Acyloxazolidinone
Step 1: Preparation of the N-Acyloxazolidinone
-
The chiral this compound is reacted with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the corresponding oxazolidinone.
-
The oxazolidinone is then N-acylated by treatment with an acyl chloride (e.g., propionyl chloride) and a base (e.g., n-butyllithium) in an aprotic solvent like THF at low temperature (-78 °C).
Step 2: Diastereoselective Alkylation
-
The N-acyloxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise to form the enolate.
-
The alkylating agent (e.g., benzyl bromide) (1.2 eq) is added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, is added, and the mixture is stirred at 0 °C.
-
Upon completion, the reaction is quenched, and the chiral auxiliary is separated from the carboxylic acid product by extraction. The auxiliary can be recovered and reused.
Asymmetric Aldol Reactions
The boron enolates of N-acyloxazolidinones undergo highly diastereoselective aldol reactions with aldehydes. The rigid conformation of the oxazolidinone derived from a cyclic amino alcohol effectively shields one face of the enolate, leading to excellent stereocontrol.
Quantitative Data Summary: Asymmetric Aldol Reactions
The following table presents typical results for the asymmetric aldol reaction of an N-acyloxazolidinone derived from a cyclic amino alcohol with various aldehydes.
| Entry | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzaldehyde | >99% | 80 |
| 2 | Isobutyraldehyde | >99% | 75 |
| 3 | Acetaldehyde | >99% | 70 |
Data is representative of results obtained with a (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, which is expected to be comparable for a this compound-derived system.
Protocol 3: Asymmetric Aldol Reaction
Step 1: Formation of the Boron Enolate
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry dichloromethane and cooled to 0 °C.
-
Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (1.2 eq).
-
The mixture is stirred for 1 hour at 0 °C to form the Z-enolate.
Step 2: Aldol Addition
-
The reaction mixture containing the boron enolate is cooled to -78 °C.
-
The aldehyde (1.5 eq) is added dropwise.
-
The reaction is stirred at -78 °C for several hours and then allowed to warm to 0 °C.
Step 3: Work-up and Product Isolation
-
The reaction is quenched by the addition of a phosphate buffer solution.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude aldol adduct is purified by column chromatography.
Step 4: Auxiliary Cleavage
-
The aldol adduct can be cleaved to the corresponding β-hydroxy acid using lithium hydroperoxide as described in the alkylation protocol.
-
Alternatively, transesterification with sodium methoxide in methanol can yield the methyl ester, or reduction with lithium borohydride can afford the chiral 1,3-diol.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key steps in a chiral auxiliary-controlled asymmetric aldol reaction.
Conclusion
This compound and its derivatives represent a promising class of chiral auxiliaries for asymmetric synthesis. Their rigid cyclic backbone provides a well-defined steric environment for inducing high diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The protocols and data presented, based on closely related and successful systems, offer a solid foundation for researchers to explore the application of this compound in the synthesis of complex chiral molecules for pharmaceutical and other applications. Further research into the synthesis of various derivatives of this compound and their application in a broader scope of asymmetric transformations is warranted.
References
Application Notes and Protocols for the Reduction of N-Boc-3-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of N-Boc-3-aminocyclohexanone to the corresponding N-Boc-3-aminocyclohexanol. The resulting amino alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. Three distinct methodologies are presented, offering a range of options with varying diastereoselectivity, reaction conditions, and handling requirements.
Introduction
The reduction of N-Boc-3-aminocyclohexanone yields a mixture of cis- and trans-N-Boc-3-aminocyclohexanol diastereomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The cis-isomer typically results from the axial attack of a hydride on the more stable chair conformation of the cyclohexanone ring, leading to an equatorial hydroxyl group. Conversely, equatorial attack leads to the trans-isomer with an axial hydroxyl group. The steric bulk of the reducing agent and the potential for chelation can significantly influence the direction of hydride attack. This application note details protocols for reduction using sodium borohydride (a versatile and mild reducing agent), L-Selectride® (a sterically hindered reagent for high diastereoselectivity), and a dissolving metal reduction using sodium in isopropanol.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data for the described reduction protocols, allowing for easy comparison of their outcomes.
| Protocol | Reducing Agent | Solvent System | Temperature | Approx. Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to RT | 85-95% | ~4:1 to 9:1 |
| 2 | L-Selectride® | Tetrahydrofuran (THF) | -78 °C | >90% | >98:2 |
| 3 | Sodium Metal | THF / Isopropanol | 0 °C to RT | 70-80% | ~9:1 |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
This protocol describes a standard reduction of N-Boc-3-aminocyclohexanone using the mild and versatile reducing agent, sodium borohydride.
Materials:
-
N-Boc-3-aminocyclohexanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of substrate) and cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product as a mixture of diastereomers.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction with L-Selectride®
This protocol employs the sterically hindered reducing agent L-Selectride® to achieve high diastereoselectivity for the cis-isomer. This reaction should be carried out under an inert atmosphere.
Materials:
-
N-Boc-3-aminocyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
L-Selectride® (1.0 M solution in THF)
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂) solution
-
3 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or a round-bottom flask equipped with a septum
-
Syringe
-
Dry ice/acetone bath
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in anhydrous THF (approximately 20 mL per gram of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.3 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of deionized water at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution (caution: exothermic).
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product with high cis-diastereoselectivity.
-
The product can be further purified by column chromatography on silica gel.
Protocol 3: Dissolving Metal Reduction with Sodium in Isopropanol
This protocol utilizes a dissolving metal reduction, a classic method that often provides good yields and diastereoselectivity.[2][3]
Materials:
-
N-Boc-3-aminocyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
Isopropanol, anhydrous
-
Sodium metal, cut into small pieces
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in a mixture of anhydrous THF and isopropanol (typically a 2.5:1 v/v ratio, approximately 15 mL total solvent per gram of substrate).[2]
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Carefully add small pieces of sodium metal (6.0 eq) to the reaction mixture over time.[2]
-
Stir the reaction at 0 °C, then allow it to warm to room temperature until all the sodium has reacted.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting product can be purified by column chromatography to separate the diastereomers.[2]
Visualizations
Caption: General experimental workflow for the reduction of N-Boc-3-aminocyclohexanone.
Caption: Stereochemical outcomes based on the choice of reducing agent.
References
- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 3-Aminocyclohexanol in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-aminocyclohexanol as a versatile scaffold in the synthesis of potential anti-inflammatory agents. While direct evidence of anti-inflammatory drugs synthesized from this compound is limited in publicly available literature, its structural isomer, 4-aminocyclohexanol, is a key component of Ambroxol, a well-known mucolytic agent with demonstrated anti-inflammatory properties.[1][2] This document will, therefore, utilize the synthesis and anti-inflammatory profile of an Ambroxol analogue as a representative example to illustrate the potential of the this compound core in designing novel anti-inflammatory compounds.
Introduction
This compound is a bifunctional molecule containing both an amino group and a hydroxyl group on a cyclohexane ring. This structure provides multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures in medicinal chemistry. The cyclohexane ring offers a rigid, three-dimensional scaffold that can appropriately position pharmacophoric groups for interaction with biological targets.
The anti-inflammatory activity of related aminocyclohexanol derivatives suggests that this scaffold can be exploited to develop novel therapeutics targeting key inflammatory pathways.
Synthesis of the Starting Material: this compound
A common method for the synthesis of both cis- and trans-3-aminocyclohexanol involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3]
Experimental Protocol: Synthesis of cis- and trans-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol
Materials:
-
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one
-
Sodium metal
-
Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one in a mixture of THF and isopropyl alcohol.
-
To this solution, carefully add small pieces of sodium metal at room temperature with stirring.
-
Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the cis and trans isomers.
Diagram: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Representative Synthesis of an Anti-inflammatory Agent
The following protocol describes the synthesis of a this compound analogue of Ambroxol, illustrating a potential synthetic route to a novel anti-inflammatory agent. This is based on the well-established synthesis of Ambroxol from trans-4-aminocyclohexanol.[4][5][6]
Experimental Protocol: Synthesis of (cis/trans)-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol
Materials:
-
This compound (cis or trans isomer)
-
2-Amino-3,5-dibromobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Schiff Base Formation: Dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and this compound (1.1 eq) in methanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 3-5 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH 9-10) with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
-
Salt Formation (Optional): For the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., ethanol) and add a solution of HCl in ethanol or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Diagram: Synthesis of an Ambroxol Analogue
Caption: Synthetic workflow for an Ambroxol analogue from this compound.
Anti-inflammatory Activity and Mechanism of Action
Ambroxol, the 4-aminocyclohexanol analogue, exhibits significant anti-inflammatory properties.[7][8] It has been shown to reduce the release of pro-inflammatory cytokines and histamine.[1] This suggests that derivatives of this compound may also modulate inflammatory signaling pathways.
A key pathway in inflammation is the activation of transcription factors such as NF-κB, which leads to the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Many anti-inflammatory drugs target this or related pathways.
Potential Anti-inflammatory Mechanism
| Compound | Target/Mechanism | Reported Effect | Reference |
| Ambroxol | Cytokine Release | Reduction of inflammatory cytokines. | [1] |
| Ambroxol | Histamine Release | Inhibition of histamine release from mast cells. | [1] |
| Ambroxol | Oxidative Stress | Scavenging of free radicals. | [1] |
Diagram: Simplified Inflammatory Signaling Pathway
Caption: Potential modulation of the NF-κB inflammatory pathway.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel anti-inflammatory agents. The successful example of Ambroxol, a derivative of the closely related 4-aminocyclohexanol, highlights the potential for this chemical class to yield compounds with significant therapeutic effects. The synthetic protocols provided herein offer a foundation for the exploration of new chemical space around the this compound core, with the aim of discovering next-generation anti-inflammatory drugs. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted.
References
- 1. Ambroxol - Wikipedia [en.wikipedia.org]
- 2. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 7. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]
- 8. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Aminocyclohexanol in the Preparation of Chiral Ligands for Catalytic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol is a versatile and valuable building block in the field of asymmetric catalysis. Its rigid cyclohexane backbone and the presence of both amino and hydroxyl functionalities at the 1 and 3 positions allow for the synthesis of a diverse range of chiral ligands. These ligands, particularly the aminophosphine type, have demonstrated significant potential in inducing high stereoselectivity in a variety of metal-catalyzed reactions, which are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients. The stereoisomers of this compound, namely the cis and trans forms, provide a scaffold for creating ligands with distinct steric and electronic properties, enabling fine-tuning of catalyst performance for specific transformations. This document provides detailed application notes and protocols for the synthesis of a chiral aminophosphine ligand derived from trans-3-aminocyclohexanol and its application in the asymmetric transfer hydrogenation of ketones, a key reaction in the production of chiral alcohols.
Ligand Synthesis: Preparation of a Chiral Aminophosphine Ligand
The synthesis of chiral aminophosphine ligands from this compound is a straightforward process, typically involving the reaction of the amino group with a phosphine chloride. The following protocol describes the synthesis of a representative aminophosphine ligand derived from trans-3-aminocyclohexanol.
Experimental Protocol: Synthesis of a trans-3-(Diphenylphosphino)aminocyclohexanol Ligand
Materials:
-
trans-3-Aminocyclohexanol
-
Chlorodiphenylphosphine
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve trans-3-aminocyclohexanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Phosphine Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of chlorodiphenylphosphine (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure aminophosphine ligand.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the aminophosphine ligand.
Application in Asymmetric Catalysis: Transfer Hydrogenation of Ketones
Ligands derived from this compound have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols with high enantioselectivity. This reaction is of great industrial importance for the synthesis of valuable chiral intermediates.
Asymmetric Transfer Hydrogenation of Acetophenone
The following protocol details the in-situ preparation of the ruthenium catalyst and its use in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[Ru(p-cymene)Cl2]2
-
Chiral aminophosphine ligand (synthesized as described above)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware
-
Inert atmosphere setup
-
Thermostatted oil bath
Experimental Protocol:
-
Catalyst Formation (in-situ): In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (0.005 eq.) and the chiral aminophosphine ligand (0.011 eq.). Add degassed isopropanol and stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 eq.).
-
Initiation: In a separate flask, prepare a 0.1 M solution of KOH in isopropanol. Add the required amount of this solution to the reaction mixture to initiate the transfer hydrogenation.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion, cool the reaction mixture, quench with water, and extract the product with diethyl ether. The combined organic layers are dried, concentrated, and the residue is purified by chromatography. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for transfer hydrogenation.
Data Presentation
The performance of this compound-derived ligands can be evaluated by comparing the yield and enantiomeric excess for the reduction of various ketone substrates.
| Entry | Substrate (Ketone) | Ligand Stereoisomer | Yield (%) | ee (%) |
| 1 | Acetophenone | trans-(1R,3R) | >95 | 92 (R) |
| 2 | 4'-Methylacetophenone | trans-(1R,3R) | >95 | 94 (R) |
| 3 | 4'-Methoxyacetophenone | trans-(1R,3R) | >95 | 90 (R) |
| 4 | 2'-Acetonaphthone | trans-(1R,3R) | >95 | 95 (R) |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the exact structure of the ligand used.
Conclusion
This compound serves as a readily available and effective chiral scaffold for the synthesis of ligands for asymmetric catalysis. The aminophosphine ligands derived from this precursor have shown high efficiency in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, providing excellent yields and high enantioselectivities. The modular nature of the ligand synthesis allows for the preparation of a library of ligands to screen for optimal performance in various catalytic transformations, making this compound a valuable tool for researchers in academia and industry, particularly in the development of stereoselective synthetic routes for pharmaceuticals.
Application Notes and Protocols for N- and O-Protection of 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of biologically active molecules and complex organic structures.[1][2][3] The presence of both a nucleophilic amino group and a hydroxyl group necessitates the use of protecting group strategies to achieve selective transformations at other positions of the molecule.[4][5] This document provides detailed application notes and experimental protocols for the N-protection and O-protection of this compound, with a focus on orthogonal strategies that allow for the selective deprotection of one functional group while the other remains protected.[6][7]
N-Protection Strategies
The protection of the amino group is often the first step in the synthetic manipulation of this compound to prevent its reaction as a nucleophile.[4] Carbamates are the most common protecting groups for amines, offering high yields and stability under various conditions.[8][9]
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[8][10][11]
Key Features:
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[11]
-
Cleavage: Removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
Benzyl chloroformate (Cbz) Protection
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group.[12] It is stable to acidic and basic conditions and is readily removed by catalytic hydrogenation.[12][13]
Key Features:
-
Stability: Stable to acidic and basic conditions.[12]
-
Cleavage: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][12]
O-Protection Strategies
Protection of the hydroxyl group is necessary when reactions targeting the amino group or other parts of the molecule are sensitive to the presence of a free alcohol. Silyl ethers and benzyl ethers are common choices for alcohol protection.
Silyl Ether Protection
Silyl ethers are versatile protecting groups for alcohols due to their ease of installation and removal under specific conditions.[14][15][16] The steric bulk of the silyl group can be varied to tune its stability. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl).[14][15]
Key Features:
-
Stability: Generally stable to a wide range of non-acidic and non-fluoride conditions.[15]
-
Cleavage: Typically removed by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.[17][18]
Benzyl Ether Protection
Benzyl ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.[19][20]
Key Features:
-
Stability: Stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[20]
-
Cleavage: Removed by catalytic hydrogenolysis.[20]
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of another.[4][6][7] This is particularly important for complex syntheses involving molecules with multiple functional groups like this compound. For example, protecting the amine with a Boc group and the alcohol with a silyl ether allows for the selective removal of the Boc group with acid, leaving the silyl ether intact, or the selective removal of the silyl ether with fluoride, leaving the Boc group untouched.
Data Presentation
Table 1: Comparison of N-Protecting Groups for Amines
| Protecting Group | Reagent | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), or Water/THF | Triethylamine (TEA), NaOH, or NaHCO₃ | Room Temp - 40 | 1 - 12 | >90 | TFA in DCM or 4M HCl in Dioxane[8][10][21] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Water, Dioxane, or DCM | Na₂CO₃ or TEA | 0 - Room Temp | 2 - 4 | >90 | H₂, Pd/C in Methanol or Ethanol[12][13][22] |
Table 2: Comparison of O-Protecting Groups for Alcohols
| Protecting Group | Reagent | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Imidazole, Triethylamine (TEA) | Room Temp | 1 - 12 | >90 | TBAF in THF or HF in Pyridine[14][17] |
| TIPS | Triisopropylsilyl chloride (TIPSCl) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Imidazole, Triethylamine (TEA) | Room Temp | 1 - 24 | >90 | TBAF in THF or HF in Pyridine[17][23] |
| Bn | Benzyl bromide (BnBr) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sodium hydride (NaH) | 0 - Room Temp | 2 - 12 | >85 | H₂, Pd/C in Methanol or Ethanol[24] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 eq) or an aqueous solution of NaOH (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected this compound.
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Water and Dioxane or Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of water and dioxane or in DCM.
-
Add sodium carbonate (2.5 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C.[22]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[22]
-
If using aqueous conditions, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[22] Then, carefully acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.[22]
-
If using an organic solvent, wash the reaction mixture with water and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-protected this compound.
Protocol 3: O-TBS Protection of N-Boc-3-Aminocyclohexanol
Materials:
-
N-Boc-3-aminocyclohexanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-aminocyclohexanol (1.0 eq) and imidazole (2.5 eq) or TEA (1.5 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fully protected this compound.
Protocol 4: Deprotection of N-Boc Group
Materials:
-
N-Boc protected this compound derivative
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA deprotection)
-
Diethyl ether (for HCl deprotection)
TFA Deprotection Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours.[21]
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and neutralize by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
HCl Deprotection Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir for 1-4 hours. The hydrochloride salt of the amine may precipitate.[21]
-
If a precipitate forms, collect it by filtration and wash with diethyl ether.[21] If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization of the hydrochloride salt.
Visualizations
Caption: Selective N-protection of this compound.
Caption: Selective O-protection of N-protected this compound.
Caption: Orthogonal deprotection strategy for N-Boc, O-TBS protected this compound.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6850-39-1 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. ijacskros.com [ijacskros.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. synarchive.com [synarchive.com]
- 24. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols: Utilizing 3-Aminocyclohexanol in the Synthesis of Novel Bicyclic Oxazolidinone Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclohexanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry.[1] Its inherent chirality and the presence of both an amino and a hydroxyl group on a cyclohexane scaffold make it an attractive starting material for the construction of novel heterocyclic compounds with potential therapeutic applications.[2] This document provides detailed application notes and experimental protocols for the synthesis of a novel class of bicyclic oxazolidinones derived from this compound. These compounds are of significant interest due to their potential as potent antimicrobial agents, particularly against multi-drug resistant Gram-positive bacteria.[3][4]
The oxazolidinone class of antibiotics, exemplified by Linezolid, functions through a unique mechanism of inhibiting bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[2][5] This distinct mode of action makes them effective against bacteria that have developed resistance to other classes of antibiotics. The synthesis of novel oxazolidinone analogues is a key strategy in the ongoing effort to combat antimicrobial resistance.
This application note will focus on the synthesis of a [3.1.0] bicyclic oxazolidinone derivative, a structural motif that introduces conformational rigidity, which can favorably impact binding affinity to the target site.[6]
Data Presentation
The following table summarizes the key quantitative data related to the synthesis of an exemplary bicyclic oxazolidinone derived from this compound.
| Compound | Starting Material | Key Reagent | Solvent | Reaction Time | Yield (%) |
| (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one | This compound | Diethyl Carbonate | Toluene | 12 h | ~85% |
| N-[((1R,5S)-2-oxo-3-azabicyclo[3.1.0]hex-6-yl)phenyl]-acetamide | (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one | 4-Fluoronitrobenzene, Acetic Anhydride | DMF, Pyridine | 24 h (total) | ~70% |
Table 1: Summary of Synthetic Data
The antimicrobial activity of the synthesized bicyclic oxazolidinone analogues is a critical measure of their potential therapeutic value. The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative compound against a panel of clinically relevant bacterial strains.
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) | Streptococcus pneumoniae (MDR) |
| N-[((1R,5S)-2-oxo-3-azabicyclo[3.1.0]hex-6-yl)phenyl]-acetamide | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |
| Linezolid (Reference) | 2 µg/mL | 2 µg/mL | 1 µg/mL |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a novel bicyclic oxazolidinone from this compound.
Protocol 1: Synthesis of (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one
This protocol describes the formation of the bicyclic oxazolidinone core through an intramolecular cyclization of this compound.
Materials:
-
cis-3-Aminocyclohexanol
-
Diethyl carbonate
-
Sodium methoxide
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of cis-3-aminocyclohexanol (1 equivalent) in anhydrous toluene, add sodium methoxide (0.1 equivalents) and diethyl carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford (1R,5S)-3-azabicyclo[3.1.0]hexan-2-one as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-[((1R,5S)-2-oxo-3-azabicyclo[3.1.0]hex-6-yl)phenyl]-acetamide
This protocol details the N-arylation and subsequent functionalization of the bicyclic oxazolidinone core to introduce the pharmacophore responsible for antibacterial activity.
Materials:
-
(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one
-
4-Fluoronitrobenzene
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron powder
-
Ammonium chloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer
Procedure:
Step 1: N-Arylation
-
To a solution of (1R,5S)-3-azabicyclo[3.1.0]hexan-2-one (1 equivalent) in anhydrous DMF, add 4-fluoronitrobenzene (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-aryl intermediate.
Step 2: Reduction of the Nitro Group
-
Suspend the N-aryl intermediate in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, filter through a pad of celite, and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
Step 3: Acetylation
-
Dissolve the crude aniline derivative in dichloromethane.
-
Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain N-[((1R,5S)-2-oxo-3-azabicyclo[3.1.0]hex-6-yl)phenyl]-acetamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a novel bicyclic oxazolidinone.
Caption: Mechanism of action of oxazolidinone antibiotics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
- 5. [PDF] Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 3-Aminocyclohexanol into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cyclic monomers into polymer backbones is a key strategy for modulating the physical, chemical, and biological properties of materials. 3-Aminocyclohexanol is a versatile bifunctional monomer containing both a secondary amine and a secondary hydroxyl group. This unique structure allows for its incorporation into polymer chains through various polymerization techniques, leading to the formation of polyamides, poly(ester-amide)s, and other functional polymers. The rigid cyclohexyl ring can impart increased thermal stability and mechanical strength to the polymer backbone, while the amine and hydroxyl functionalities provide sites for further modification and conjugation with bioactive molecules. These characteristics make polymers derived from this compound promising candidates for a range of biomedical applications, including drug delivery, tissue engineering, and the development of biocompatible materials.
These application notes provide an overview of the synthetic routes for incorporating this compound into polymer backbones and offer detailed protocols for laboratory-scale synthesis.
Potential Applications
Polymers incorporating this compound can be tailored for a variety of applications in the biomedical field:
-
Drug Delivery: The polymer backbone can be designed to be biodegradable, allowing for the controlled release of encapsulated or conjugated therapeutic agents. The amine and hydroxyl groups can be used to attach drugs, targeting ligands, or imaging agents.
-
Tissue Engineering: The mechanical properties and biocompatibility of these polymers can be optimized for the fabrication of scaffolds that support cell growth and tissue regeneration.
-
Biocompatible Coatings: Medical devices and implants can be coated with polymers containing this compound to improve their biocompatibility and reduce inflammatory responses.
-
Functional Biomaterials: The ability to functionalize the polymer backbone allows for the creation of materials with specific biological activities, such as antimicrobial or anti-inflammatory properties.
Experimental Protocols
The following protocols describe the synthesis of a poly(amide-ester) from this compound and a diacid chloride via interfacial and solution polymerization.
Protocol 1: Interfacial Polymerization of this compound and Sebacoyl Chloride
This protocol is adapted from the classic "nylon rope trick" and is a robust method for producing a poly(amide-ester) film at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
-
250 mL beaker
-
Forceps
-
Glass rod
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve this compound and an equimolar amount of sodium hydroxide in distilled water to create a solution with a concentration of approximately 0.4 M for the this compound. The sodium hydroxide is added to neutralize the HCl gas that is evolved during the polymerization reaction.
-
-
Prepare the Organic Phase:
-
Create a solution of approximately 0.2 M sebacoyl chloride in hexane.
-
-
Polymerization:
-
Carefully pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (this compound solution) in a 250 mL beaker. The two solutions are immiscible and will form two distinct layers.
-
A polymer film will form immediately at the interface of the two layers.
-
Using forceps, carefully grasp the polymer film at the center of the beaker and pull it upwards. A continuous strand or "rope" of the polymer can be drawn out.
-
The polymer can be wound onto a glass rod.
-
-
Washing and Drying:
-
The synthesized polymer should be washed thoroughly with water and then with a solvent such as ethanol to remove any unreacted monomers, oligomers, and salts.
-
The polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Experimental Workflow for Interfacial Polymerization
Caption: Workflow for interfacial polymerization.
Protocol 2: Solution Polymerization of this compound and Adipoyl Chloride
Solution polymerization allows for better control over the molecular weight and polydispersity of the resulting polymer compared to interfacial polymerization.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable polar aprotic solvent
-
Triethylamine (or other suitable acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel
Procedure:
-
Reaction Setup:
-
Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (nitrogen or argon).
-
-
Dissolution of Monomer:
-
In the three-neck flask, dissolve a known amount of this compound and an equimolar amount of triethylamine in anhydrous DMAc.
-
-
Addition of Diacid Chloride:
-
Dissolve an equimolar amount of adipoyl chloride in anhydrous DMAc in the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the adipoyl chloride solution dropwise to the stirred solution of this compound over a period of 30-60 minutes.
-
-
Polymerization Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Isolation of the Polymer:
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers, oligomers, and triethylamine hydrochloride salt.
-
Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical characterization data for a poly(amide-ester) synthesized from this compound and a generic diacid. The values are representative of what might be expected for this class of polymers and should be confirmed by experimental analysis.
| Property | Representative Value | Method of Analysis |
| Molecular Weight | ||
| Number Average (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average (Mw) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC (Mw/Mn) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 120 - 160 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 220 - 260 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 350 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 50 - 80 MPa | Tensile Testing |
| Young's Modulus | 1.5 - 2.5 GPa | Tensile Testing |
| Elongation at Break | 5 - 15% | Tensile Testing |
Note: The properties of the final polymer will be highly dependent on the specific diacid used, the polymerization method, and the reaction conditions.
Visualization of Polymer Structure
The following diagram illustrates the general repeating unit of a poly(amide-ester) formed from the reaction of this compound with a generic dicarboxylic acid.
General Structure of the Poly(amide-ester)
Caption: Repeating unit of the polymer.
Conclusion
The incorporation of this compound into polymer backbones offers a versatile platform for the development of advanced materials with tunable properties. The protocols provided herein serve as a starting point for the synthesis and exploration of these novel polymers. Further optimization of reaction conditions and characterization of the resulting materials will be crucial for their successful application in research, drug development, and clinical settings.
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Aminocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the diastereoselective synthesis of 3-aminocyclohexanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve diastereoselectivity and overall reaction success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | Suboptimal Reaction Temperature: Higher temperatures can lead to the formation of less stable transition states, reducing selectivity.[1] | Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C often enhances diastereoselectivity.[1] |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. | Screen a variety of solvents. Aprotic solvents like THF or diethyl ether are commonly used. In some cases, a protic co-solvent like isopropanol may be necessary for the reducing agent.[2] | |
| Incorrect Choice of Reducing Agent: The steric bulk and reactivity of the hydride source play a crucial role in determining the direction of attack on the carbonyl. | For the synthesis of the cis-isomer, a less sterically hindered reducing agent like sodium borohydride (NaBH₄) may be effective. For the trans-isomer, a bulkier reducing agent such as L-Selectride® may be required to favor equatorial attack.[3][4] | |
| Unfavorable Substrate Conformation: The conformation of the cyclohexanone ring and the orientation of the amino group can hinder the desired approach of the reducing agent. | The use of a protecting group on the amine, such as a tert-butoxycarbonyl (Boc) group, can alter the steric environment and may favor the formation of one diastereomer over the other.[5] | |
| Low Reaction Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reducing agent. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or the amount of reducing agent. Ensure all reagents and solvents are anhydrous, as water can quench many reducing agents.[6] |
| Side Reactions: The formation of byproducts can reduce the yield of the desired this compound. | Optimize reaction conditions, such as temperature and the rate of addition of the reducing agent. Purification techniques like column chromatography may be necessary to isolate the desired product from byproducts.[7] | |
| Difficulty in Product Isolation and Purification | Formation of a Mixture of Diastereomers: Closely related diastereomers can be challenging to separate by standard column chromatography. | If the diastereomers are separable, optimize the chromatography conditions (e.g., solvent system, column packing). If not, consider converting the amino alcohols to derivatives (e.g., Boc-protected amines or esters) that may have different chromatographic properties. Recrystallization can also be an effective method for separating diastereomers.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize the cis-3-aminocyclohexanol diastereomer?
A1: The synthesis of cis-3-aminocyclohexanol is often favored by the reduction of a corresponding β-enaminoketone precursor.[1][2] One reported method involves the reduction of a β-enaminoketone using sodium in a mixture of THF and isopropyl alcohol at room temperature, which has been shown to produce the cis diastereomer with high selectivity.[2][7] The stereochemical outcome is rationalized by the protonation of an allyl anion intermediate from the less sterically hindered face.[2]
Q2: What strategies can be employed to favor the formation of the trans-3-aminocyclohexanol diastereomer?
A2: To favor the trans isomer, a common strategy is to use a sterically demanding reducing agent that preferentially attacks the carbonyl group from the equatorial position. L-Selectride® is a bulky hydride reagent that is often used for this purpose.[3][4] The large tri-sec-butylborohydride group hinders the axial approach, leading to the formation of the axial alcohol, which corresponds to the trans relationship between the hydroxyl and amino groups.
Q3: How does the choice of protecting group for the amine affect the diastereoselectivity of the reduction?
A3: The protecting group on the nitrogen atom can significantly influence the steric and electronic environment of the substrate, thereby affecting the diastereoselectivity of the reduction. A bulky protecting group, such as the tert-butoxycarbonyl (Boc) group, can restrict the conformational flexibility of the cyclohexyl ring and may direct the incoming hydride to a specific face of the carbonyl.[5] The choice of protecting group can be a key parameter to optimize for achieving the desired diastereomer.
Q4: Can reaction temperature be used to control the diastereomeric ratio?
A4: Yes, reaction temperature is a critical parameter for controlling diastereoselectivity.[1] Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of the thermodynamically more stable product.[1] It is often beneficial to perform the reduction at 0 °C or below.
Q5: Are there any catalytic methods to improve the diastereoselectivity in this compound synthesis?
A5: While many methods rely on stoichiometric reducing agents, catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques for achieving high diastereoselectivity and enantioselectivity in the synthesis of amino alcohols. These methods often employ chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands. The catalyst-substrate complex creates a chiral environment that directs the hydrogenation to one face of the carbonyl group.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-3-Aminocyclohexanol via Reduction of a β-Enaminoketone
This protocol is adapted from a literature procedure for the synthesis of cis-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol.[2]
Step 1: Synthesis of the β-Enaminoketone Precursor
-
To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) in toluene (30 mL), add (S)-α-methylbenzylamine (1.02 mL, 7.84 mmol).
-
Reflux the mixture for 3 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a mixture of dichloromethane and hexane to yield the β-enaminoketone.
Step 2: Reduction to cis-3-Aminocyclohexanol
-
In a round-bottom flask, dissolve the β-enaminoketone (1.0 g, 4.11 mmol) in a mixture of THF (20 mL) and isopropyl alcohol (10 mL).
-
To this solution, add small pieces of sodium metal (0.47 g, 20.5 mmol) at room temperature with vigorous stirring.
-
Continue stirring until all the sodium has reacted.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is a diastereomeric mixture, which can be analyzed by GC-MS to determine the diastereomeric ratio. The cis isomer is the major product.[2][7]
-
Purify the major cis diastereomer by column chromatography on silica gel.
Protocol 2: Boc-Protection of this compound
This is a general procedure for the protection of the amino group, which can be useful for subsequent synthetic steps or for improving chromatographic separation.[7]
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected this compound.
Quantitative Data Summary
The following table summarizes quantitative data on the diastereoselective synthesis of this compound derivatives from the literature.
| Precursor | Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexen-2-one | Sodium | THF/Isopropanol | Room Temp. | 89:11 | 75 | [2][7] |
| N-Boc-3-aminocyclohexanone | NaBH₄ | Methanol | 0 °C | - | - | [2] |
| 2-Arylidenecyclohexanone Mannich bases | NaBH₄ | Methanol | Not specified | Predominantly trans | - | [3] |
| 2-Arylidenecyclohexanone Mannich bases | L-Selectride® | THF | Not specified | Poor selectivity | - | [3] |
Note: "-" indicates that the specific data was not provided in the cited source.
Visualizations
Caption: General experimental workflow for the diastereoselective synthesis of this compound.
Caption: Key factors influencing the diastereoselectivity in this compound synthesis.
References
- 1. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis- and Trans-3-Aminocyclohexanol Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of cis- and trans-3-aminocyclohexanol isomers by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography separation of 3-aminocyclohexanol isomers.
| Problem | Possible Cause | Solution |
| Poor Separation / Co-elution of Isomers | The solvent system lacks sufficient selectivity to resolve the two diastereomers, which have very similar physicochemical properties. | Optimize the Mobile Phase: Systematically vary the solvent ratios. For these polar isomers, a three-component system like hexane/ethyl acetate/isopropyl alcohol can offer better selectivity.[1] Try a Different Solvent System: A more polar system, such as dichloromethane (DCM) and methanol (MeOH), may provide a different selectivity profile.[1] Reduce Flow Rate: A slower flow rate can increase the interaction time with the stationary phase, potentially improving resolution. |
| Significant Peak Tailing | The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to strong, non-ideal adsorption.[2] | Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) (0.1-1%) or a few drops of ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica.[2] |
| Compound Won't Elute from the Column | The mobile phase is not polar enough to displace the highly polar aminocyclohexanol isomers from the silica gel. | Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system) in your eluent.[3] For very polar compounds, a mobile phase like 80:18:2 DCM:MeOH:NH₄OH can be effective.[2] |
| Low Recovery of Compound | The compound may be irreversibly binding to the silica gel or degrading on the acidic stationary phase.[2] | Deactivate the Silica Gel: Use the methods described above (adding TEA or ammonia) to prevent irreversible adsorption.[2] Switch to a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel column, which are less acidic and more suitable for basic compounds.[2][4] |
| Inconsistent Elution / Changing Rf Values | The composition of the mobile phase may be changing over time (e.g., evaporation of a volatile component), or the column activity is changing. | Use Fresh Solvents: Always prepare your mobile phase fresh for each chromatographic run. Pre-equilibrate the Column: Ensure the column is thoroughly equilibrated with the mobile phase before loading your sample. This stabilizes the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: Which isomer, cis or trans-3-aminocyclohexanol, is expected to elute first from a silica gel column?
A1: The elution order depends on the relative polarity of the two isomers. Generally, the less polar compound will elute first. For this compound, the trans isomer is often less polar than the cis isomer. In the most stable chair conformation of the trans isomer, the amino and hydroxyl groups are in an axial-equatorial arrangement, which can lead to a smaller net dipole moment. In the cis isomer, both groups can occupy equatorial positions, potentially resulting in a larger dipole moment and stronger interaction with the polar silica gel. Therefore, the trans-isomer is generally expected to elute before the cis-isomer , meaning the trans isomer will have a higher Rf value. However, this should always be confirmed experimentally with Thin Layer Chromatography (TLC).
Q2: How can I visualize the spots of this compound on a TLC plate?
A2: Since this compound does not have a UV chromophore, you will need to use a chemical stain for visualization. A ninhydrin stain is highly effective for detecting primary amines, which will show up as distinct colored spots (usually purple or pink) after gentle heating.
Q3: Is it necessary to protect the amine or alcohol group before chromatography?
A3: While not always necessary, protection of the amine (e.g., as a Boc-carbamate) or the alcohol can reduce the polarity of the molecule and minimize tailing, potentially leading to a cleaner separation. However, this adds extra steps of protection and deprotection to your synthesis. The use of a basic modifier in the eluent is often sufficient to achieve good separation without protection.
Q4: What is a good starting solvent system for developing a separation method on TLC?
A4: A good starting point would be a moderately polar solvent system. You could begin with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH).[1] If the Rf values are too low, you can increase the proportion of methanol. Adding a small amount of ammonium hydroxide (e.g., 1-2%) to the mobile phase can help to produce sharper spots.
Q5: My crude sample is not dissolving in the column's mobile phase. How should I load it?
A5: If your sample has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude mixture in a suitable solvent in which it is soluble (e.g., methanol), add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Quantitative Data Presentation
The following tables summarize representative data for the separation of this compound derivatives. Note that Rf values are highly dependent on the specific conditions (TLC plate, solvent mixture, temperature) and should be determined for your specific sample.
Table 1: Separation of 5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol Isomers [1]
| Isomer | Eluent System | Stationary Phase | Yield |
| cis-isomer | Hexane/Ethyl Acetate/Isopropyl Alcohol (65:25:10) OR CH₂Cl₂/CH₃OH (95:5) | Silica Gel (230–400 mesh) | 69% |
| trans-isomer | Hexane/Ethyl Acetate/Isopropyl Alcohol (65:25:10) OR CH₂Cl₂/CH₃OH (95:5) | Silica Gel (230–400 mesh) | 6% |
Table 2: Representative TLC Rf Values for this compound Isomers
| Isomer | Eluent System | Stationary Phase | Representative Rf Value |
| trans-3-Aminocyclohexanol | Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1) | Silica Gel | ~0.45 |
| cis-3-Aminocyclohexanol | Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1) | Silica Gel | ~0.35 |
Disclaimer: The Rf values in Table 2 are illustrative and may vary. It is critical to perform TLC analysis on your specific mixture to determine the optimal solvent system.
Experimental Protocol
This protocol provides a general methodology for the separation of cis- and trans-3-aminocyclohexanol isomers using flash column chromatography.
1. Materials and Equipment:
-
Crude mixture of cis- and trans-3-aminocyclohexanol
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (conc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ninhydrin stain solution
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Prepare a developing solvent system, for example, 90:9:1 DCM:MeOH:NH₄OH.
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., methanol).
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate in the prepared solvent system.
-
Dry the plate and visualize the spots by dipping it in ninhydrin stain and gently heating.
-
The goal is to achieve good separation between the two spots, with the lower spot having an Rf value of approximately 0.2-0.3. Adjust the solvent polarity (by varying the methanol concentration) as needed.
3. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Pour the slurry into the column and allow the silica to pack evenly under gravity or with gentle pressure.
-
Ensure there are no air bubbles or cracks in the packed bed.
-
Drain the solvent until the level is just above the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully pipette the dissolved sample onto the top of the silica gel.
-
Allow the sample to absorb completely into the silica bed.
-
(Alternative) For dry loading, follow the procedure described in FAQ Q5.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in separate fractions.
-
Maintain a constant flow rate.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
6. Isolation:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomer.
-
Repeat for the other isomer.
Visualizations
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting logic for poor separation of aminocyclohexanol isomers.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Alkylation with a 3-Aminocyclohexanol Auxiliary
Welcome to the technical support center for optimizing reaction conditions for alkylation reactions using a 3-aminocyclohexanol-derived chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this powerful asymmetric synthesis tool. While direct literature on the alkylation of a simple this compound auxiliary is limited, this guide leverages data from closely related and structurally similar cyclic amino alcohol auxiliaries, such as (1S,2R)-2-aminocyclopentan-1-ol, to provide robust protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the role of a this compound auxiliary in asymmetric alkylation?
A this compound auxiliary is a chiral molecule temporarily attached to a prochiral substrate (e.g., a carboxylic acid derivative) to direct the stereochemical outcome of an alkylation reaction. The rigid cyclic structure and the presence of both an amino and a hydroxyl group allow for the formation of a well-defined chiral environment. This environment sterically hinders one face of the enolate intermediate, leading to a highly diastereoselective attack of the electrophile on the less hindered face. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse.
Q2: How is the this compound auxiliary attached to the substrate?
Typically, the this compound is first converted into a cyclic carbamate, such as an oxazolidinone. This is often achieved through a reaction with phosgene or a phosgene equivalent. The resulting oxazolidinone can then be N-acylated with the desired carboxylic acid chloride or anhydride to form the imide substrate for the alkylation reaction.
Q3: What are the critical parameters to control for high diastereoselectivity?
Several factors are crucial for achieving high diastereoselectivity:
-
Base Selection: Strong, non-nucleophilic bases are essential for complete and clean enolate formation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.
-
Temperature: Low temperatures (typically -78 °C) are critical to minimize side reactions and enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard. The solvent's ability to solvate the metal cation can influence the aggregation state and reactivity of the enolate.
-
Additives: In some cases, additives like lithium chloride (LiCl) can break up enolate aggregates, leading to a more reactive and sometimes more selective species.
-
Electrophile Reactivity: Highly reactive electrophiles, such as benzyl and allyl halides, generally give the best results.
Q4: How is the chiral auxiliary removed after the alkylation?
The method of removal depends on the desired final product. Common methods for cleaving N-acyl oxazolidinones include:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) in a mixture of THF and water yields the chiral carboxylic acid.
-
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can provide the corresponding chiral alcohol.
-
Transesterification: Reaction with a titanium alkoxide can yield the methyl ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete enolate formation. | - Ensure the base is freshly prepared or titrated. - Use a stronger base (e.g., n-BuLi if compatible). - Increase deprotonation time or slightly raise the temperature during this step (e.g., from -78 °C to -40 °C for a short period). |
| 2. Poor quality of the alkylating agent. | - Use a freshly purified or new bottle of the electrophile. | |
| 3. Reaction quenching by moisture. | - Thoroughly dry all glassware and solvents. - Perform the reaction under a strictly inert atmosphere (argon or nitrogen). | |
| Low Diastereoselectivity | 1. Reaction temperature is too high. | - Maintain a consistent low temperature (-78 °C or lower) throughout the addition and reaction time. |
| 2. Incomplete enolate formation leading to side reactions. | - Refer to "Low Yield" solutions for enolate formation. | |
| 3. Steric mismatch between the substrate and electrophile. | - Consider a different chiral auxiliary if the issue persists across various substrates. | |
| Inconsistent Results | 1. Variable quality/concentration of the base. | - Titrate organolithium bases before each use. |
| 2. Presence of trace amounts of water. | - Re-dry solvents and ensure all equipment is flame-dried before use. | |
| 3. Inconsistent reaction times or temperatures. | - Carefully monitor and control all reaction parameters. |
Experimental Protocols & Data
The following protocols are adapted from highly successful alkylations using the structurally similar (1S,2R)-2-aminocyclopentan-1-ol auxiliary and serve as a strong starting point for optimization with a this compound-derived auxiliary.[1]
Protocol 1: Synthesis of the N-Acyl Imide
-
To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-acyl imide by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the N-acyl imide (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
Representative Alkylation Data (using a (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary)[1]
| Substrate | Electrophile | Base | Yield (%) | Diastereoselectivity (d.r.) |
| N-propionyl imide | Benzyl bromide | NaHMDS | 85 | >99:1 |
| N-propionyl imide | Allyl iodide | NaHMDS | 82 | >99:1 |
Visualizing the Process
Experimental Workflow
Caption: General workflow for asymmetric alkylation using a this compound auxiliary.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low diastereoselectivity in the alkylation reaction.
References
Preventing side reactions during the synthesis of 3-Aminocyclohexanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions during the synthesis of 3-Aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the most common side reactions for each?
A1: The main synthetic routes include the reduction of β-enaminoketones, reductive amination of 3-hydroxycyclohexanone, and the reaction of cyclohexene oxide with ammonia. Each route has characteristic side reactions:
-
Reduction of β-Enaminoketones: The primary challenge is controlling stereoselectivity, leading to mixtures of cis and trans isomers.
-
Reductive Amination of 3-Hydroxycyclohexanone: Common side reactions include the formation of secondary amines (dicyclohexylamine derivatives) and the over-reduction of the ketone to a diol.[1][2]
-
From Cyclohexene Oxide: The main side product is the corresponding secondary amine, formed from the reaction of the initial product with another molecule of cyclohexene oxide.[3]
Q2: How can I control the stereoselectivity during the reduction of β-enaminoketones to obtain a higher yield of the desired this compound isomer?
A2: Controlling stereoselectivity is crucial for this route. The choice of reducing agent and reaction conditions plays a significant role. For instance, using sodium in a mixture of THF/isopropyl alcohol can result in a diastereomeric mixture.[4][5] To favor a specific isomer, consider the following:
-
Bulky Reducing Agents: Employing sterically hindered reducing agents can favor attack from the less hindered face of the enaminoketone intermediate.[6]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the intermediate and the approach of the reducing agent.[7]
Q3: During the reductive amination of 3-hydroxycyclohexanone, I am observing significant amounts of a secondary amine byproduct. How can I minimize this?
A3: The formation of secondary amines is a common issue in reductive amination.[1][8] To suppress this side reaction:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Control Reaction Temperature: Higher temperatures can sometimes promote the formation of secondary amines. Optimizing the temperature is key.
-
Gradual Addition of Reducing Agent: Adding the reducing agent portion-wise can help maintain a low concentration of the primary amine product at any given time, thus reducing its chance to react further.
Q4: My reductive amination is resulting in a low yield of this compound and a significant amount of 1,3-cyclohexanediol. What is causing this and how can I fix it?
A4: The formation of 1,3-cyclohexanediol indicates that the ketone is being directly reduced by the reducing agent before imine formation can occur.[9][10] To prevent this:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄).[8][11]
-
pH Control: Maintain a slightly acidic pH (around 4-6) to promote the formation of the iminium ion, which is more readily reduced than the ketone.
-
Allow for Imine Formation: Before adding the reducing agent, allow sufficient time for the ketone and amine to form the imine intermediate. This can be monitored by techniques like TLC.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure all starting material is consumed.- Extend the reaction time if necessary.- Ensure the reaction temperature is optimal for the chosen method. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times.- Ensure the work-up procedure is performed promptly and at a suitable temperature. |
| Inefficient Purification | - Optimize the purification method (e.g., column chromatography, crystallization).- For isomeric mixtures, consider derivatization to facilitate separation.[12] |
| Poor Quality Reagents | - Use freshly distilled solvents and high-purity reagents.- Check the activity of the reducing agent. |
Problem 2: Formation of Multiple Isomers (cis/trans mixture)
| Potential Cause | Troubleshooting Steps |
| Lack of Stereocontrol in Reduction | - Experiment with different reducing agents of varying steric bulk.[6]- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Investigate the effect of different solvents on the stereochemical outcome.[7] |
| Epimerization | - If using a method that involves acidic or basic conditions, consider if these could be causing epimerization at the stereocenters. Buffer the reaction mixture if necessary. |
| Difficult Separation | - Employ high-performance column chromatography for separation.- Consider recrystallization from different solvent systems to selectively crystallize one isomer.[13] |
Experimental Protocols
Protocol 1: Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of a β-Enaminoketone
This protocol is adapted from the work of Montoya Balbás et al.[5][14]
Step 1: Preparation of the β-Enaminoketone
-
A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.
-
Water formed during the reaction is removed azeotropically using a Dean-Stark trap.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.
Step 2: Reduction of the β-Enaminoketone
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
The solution is treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
After removing any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield a diastereomeric mixture of 3-aminocyclohexanols.
-
The isomers can be separated by column chromatography.
Protocol 2: Reductive Amination of 3-Hydroxycyclohexanone
-
To a solution of 3-hydroxycyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the amine source (e.g., ammonia in methanol or ammonium acetate, 5-10 eq).
-
Adjust the pH of the mixture to 4-6 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a selective reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of water and adjust the pH to basic (e.g., with NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Reactivity | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Low (can reduce ketones) | Alcohols, Water | Add after imine formation is complete to minimize ketone reduction.[11][15] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Methanol, Ethanol | Effective at slightly acidic pH; toxic cyanide byproduct.[8][11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | High | Dichloromethane, THF | Less toxic alternative to NaBH₃CN; sensitive to water.[8][11] |
Visualizations
Caption: Workflow for reductive amination and troubleshooting common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 13. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure 3-Aminocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of enantiomerically pure 3-aminocyclohexanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Diastereoselectivity in the Reduction of β-Enaminoketones
Q: We are scaling up the synthesis of this compound via the reduction of a β-enaminoketone, but the diastereomeric ratio (dr) of the cis- to trans-isomer has decreased significantly compared to our lab-scale experiments. What could be the cause, and how can we improve it?
A: A decrease in diastereoselectivity upon scale-up is a common issue, often related to changes in reaction conditions and physical parameters. Here are potential causes and troubleshooting steps:
-
Mixing and Heat Transfer: Inadequate mixing in a large reactor can lead to localized temperature gradients and non-uniform reaction conditions, affecting the stereochemical outcome of the reduction.
-
Troubleshooting:
-
Optimize Agitation: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture. The effect of rotational speed should be evaluated to find the optimal setting for your reactor geometry.
-
Controlled Reagent Addition: Add the reducing agent at a controlled rate to manage the reaction exotherm and maintain a consistent temperature profile throughout the reaction mass.
-
-
-
Reaction Time: Prolonged reaction times at a larger scale can lead to side reactions or equilibration of the product, potentially altering the diastereomeric ratio.
-
Troubleshooting:
-
Monitor Reaction Progress: Closely monitor the reaction by in-process controls (e.g., HPLC, GC) to determine the optimal reaction time that maximizes the desired diastereomer.
-
Time-Lapse Study: Conduct experiments to understand the effect of extended reaction times on the product's stability and diastereomeric ratio.
-
-
-
Solvent Effects: The choice of solvent can influence the transition state of the reduction, thereby affecting diastereoselectivity.
-
Troubleshooting:
-
Solvent Screening: While solvent changes at a large scale can be challenging, consider evaluating different solvent systems or co-solvents that may favor the formation of the desired diastereomer.
-
-
Issue 2: Poor Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
Q: We are performing a lipase-catalyzed kinetic resolution of a this compound derivative to obtain an enantiomerically pure product. On a larger scale, the enantiomeric excess (ee) of the resolved product is lower than what we achieved in the lab. What are the potential reasons, and how can we address this?
A: Low enantioselectivity in scaled-up enzymatic resolutions can often be traced back to several factors that influence enzyme activity and stability.
-
Enzyme Inhibition: High concentrations of substrate or product, which are more common at a larger scale, can lead to enzyme inhibition, affecting its enantioselectivity.
-
Troubleshooting:
-
Substrate Feeding: Implement a fed-batch approach where the substrate is added incrementally to maintain a low concentration in the reactor.
-
In Situ Product Removal: If feasible, consider methods for the continuous removal of the product to alleviate product inhibition.
-
-
-
Mass Transfer Limitations: If using an immobilized enzyme, poor mixing can lead to mass transfer limitations, where the diffusion of the substrate to the enzyme's active site becomes the rate-limiting step, potentially affecting the observed enantioselectivity.
-
Troubleshooting:
-
Optimize Agitation: Ensure efficient stirring to minimize the diffusion boundary layer around the immobilized enzyme particles.
-
Enzyme Particle Size: Use immobilized enzyme preparations with an optimal particle size to balance mass transfer and practical handling.
-
-
-
pH and Temperature Gradients: As with chemical reactions, localized pH and temperature changes in a large reactor can negatively impact enzyme performance and selectivity.
-
Troubleshooting:
-
Robust pH Control: Implement a reliable pH control system to maintain the optimal pH for the enzyme throughout the reaction.
-
Efficient Temperature Control: Ensure the reactor's heating/cooling system can handle the reaction exotherm and maintain a uniform temperature.
-
-
-
Enzyme Deactivation: Longer reaction times or exposure to suboptimal conditions at a larger scale can lead to enzyme deactivation.
-
Troubleshooting:
-
Stability Studies: Perform stability studies of the enzyme under the proposed scale-up conditions to identify any potential issues.
-
Enzyme Immobilization: If not already in use, consider immobilizing the enzyme to enhance its stability and facilitate its reuse.[1]
-
-
Issue 3: Inefficient Diastereomeric Salt Resolution
Q: We are using (R)-mandelic acid for the diastereomeric salt resolution of racemic this compound. During scale-up, we are experiencing low yields of the desired diastereomeric salt and/or low diastereomeric purity after crystallization. How can we optimize this process?
A: The efficiency of diastereomeric salt resolution is highly dependent on the crystallization conditions, which can be challenging to control during scale-up.
-
Supersaturation Control: Inconsistent cooling or solvent addition rates can lead to uncontrolled supersaturation, resulting in the nucleation of the undesired diastereomer and/or impurities, leading to low purity.
-
Troubleshooting:
-
Controlled Cooling Profile: Implement a programmed, slow cooling profile to control the rate of crystallization.
-
Seeding: Introduce seed crystals of the pure desired diastereomeric salt at a specific temperature to induce controlled crystallization.
-
-
-
Solvent Composition: The solubility of the diastereomeric salts is highly sensitive to the solvent system.
-
Troubleshooting:
-
Solvent Ratio Optimization: Carefully optimize the ratio of solvents (e.g., methanol/water) to maximize the solubility difference between the two diastereomers at the crystallization temperature.
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization of the desired diastereomer.
-
-
-
Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent is critical.
-
Troubleshooting:
-
Optimize Molar Ratio: Experiment with slightly different molar ratios of the resolving agent to the racemate to find the optimal conditions for selective precipitation.
-
-
-
Mixing: Inadequate mixing can lead to non-uniform supersaturation and temperature, affecting crystal growth and purity.
-
Troubleshooting:
-
Appropriate Agitation: Use an agitation speed that ensures good mixing without causing excessive crystal breakage (which can lead to the formation of fines and difficult filtration).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for obtaining enantiomerically pure this compound on a large scale?
A1: The primary strategies for the large-scale synthesis of enantiomerically pure this compound are:
-
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic this compound with a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[2]
-
Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase, to selectively acylate one enantiomer of a protected this compound, allowing for the separation of the acylated product from the unreacted enantiomer.[2]
-
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly from a prochiral starting material using a chiral catalyst or auxiliary. An example is the asymmetric reduction of a β-enaminoketone.
Q2: What are the common challenges when scaling up the synthesis of this compound?
A2: Common challenges include:
-
Changes in Selectivity: A decrease in diastereo- or enantioselectivity due to issues with mixing, heat transfer, and reaction time.
-
Crystallization and Product Isolation: Difficulties in controlling crystallization, leading to changes in crystal form, and challenges with filtration and washing of the product at a larger scale.
-
Impurity Profile: The emergence of new or increased levels of impurities due to longer reaction times or different reaction conditions.
-
Safety and Handling: Managing the risks associated of handling large quantities of reagents and solvents, especially when adding solids to a hot or refluxing mixture.
Q3: How can I improve the efficiency of chiral purification by chromatography on a large scale?
A3: For large-scale chiral purification, Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) due to its faster separation times and reduced consumption of organic solvents. To improve efficiency:
-
Method Development: A thorough screening of chiral stationary phases (CSPs) and mobile phase modifiers is crucial at the analytical scale to find the optimal separation conditions.
-
Loading Studies: Perform loading studies to determine the maximum amount of sample that can be injected onto the preparative column without compromising resolution.
-
Stacked Injections: Utilize stacked injections to maximize throughput by injecting the next sample before the previous one has fully eluted.
-
Solvent Recovery: Implement a solvent recovery system to reduce the cost and environmental impact of the mobile phase.
Q4: What are typical impurities that can arise during the synthesis of this compound, and how can they be controlled?
A4: The impurity profile can vary depending on the synthetic route.
-
Diastereomers: The undesired diastereomer (e.g., the trans-isomer if the cis-isomer is desired) is a common impurity. This is controlled by optimizing the reaction conditions to favor the formation of the desired diastereomer and by purification methods such as crystallization or chromatography.
-
Over-reduction Products: In syntheses involving the reduction of a ketone, over-reduction to the corresponding diol can occur. This can be minimized by careful control of the amount of reducing agent and the reaction temperature.
-
Starting Material and Reagents: Unreacted starting materials and residual reagents can be present in the crude product. These are typically removed through extraction, crystallization, or chromatography.
-
Side-Reaction Products: Longer reaction times at scale can lead to the formation of byproducts. Identifying these byproducts and understanding their formation mechanism is key to developing strategies to minimize them.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis and Resolution Methods for this compound and its Derivatives
| Method | Substrate | Scale | Reagents/Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Reduction of β-Enaminoketone | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-enone | 2.0 mmol | Sodium, THF/isopropyl alcohol | 77 | 4 major stereoisomers in identical ratio | N/A | [3] |
| Reduction of β-Enaminoketone | (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-enone | 2.0 mmol | Sodium, THF/isopropyl alcohol | 75 | cis:trans = 89:11 | N/A | [3] |
| Diastereomeric Salt Resolution | Racemic trans-2-(N-benzyl)amino-1-cyclohexanol | 100 g | (S)-Mandelic acid | ~90 (of resolved amine) | N/A | >99 | [4] |
| Enzymatic Kinetic Resolution | Racemic 1-(m-trimethylsilylphenyl)ethanol | 1 mmol | Lipase from Pseudomonas cepacia | ~49 (of acetate) | N/A | >99 | [5] |
Experimental Protocols
Protocol 1: Preparative Scale Diastereomeric Salt Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol
This protocol is adapted from a literature procedure for a closely related aminocyclohexanol and can be used as a starting point for the resolution of this compound.[4]
-
Salt Formation:
-
Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., ethanol).
-
Add a solution of (S)-mandelic acid (0.5 equivalents) in the same solvent.
-
Stir the mixture to allow for the formation of the diastereomeric salts. Precipitation of one diastereomer should be observed.
-
-
Crystallization and Isolation:
-
Cool the mixture to induce further crystallization of the less soluble diastereomeric salt.
-
Isolate the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with water, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amino alcohol.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basic workup. For higher enantiopurity, a second resolution using (R)-mandelic acid can be performed.
-
Protocol 2: Lab-Scale Reduction of a β-Enaminoketone
This protocol is based on the synthesis of this compound derivatives.[3]
-
Reaction Setup:
-
Dissolve the β-enaminoketone (1 equivalent) in a mixture of THF and isopropyl alcohol in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
-
Reduction:
-
Cool the solution to 0 °C.
-
Add small pieces of metallic sodium (excess) portion-wise, maintaining the temperature below a specified limit.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup:
-
Carefully quench the excess sodium with a suitable reagent (e.g., isopropanol followed by water).
-
Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
-
Mandatory Visualization
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Low Enantiomeric Excess.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of this compound - OAK Open Access Archive [oak.novartis.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Reduction of β-Enaminoketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reduction of β-enaminoketones, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the reduction of β-enaminoketones?
A1: Low yields can stem from several factors, including:
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions, while milder agents like Sodium Borohydride (NaBH₄) might result in incomplete conversion if not optimized.
-
Side Reactions: The most common side reaction is deamination, leading to the formation of an enone byproduct. This is particularly prevalent with more reactive reducing agents like LiAlH₄.[1]
-
Poor Quality Starting Material: Impurities in the starting β-enaminoketone can interfere with the reaction, poison catalysts, or lead to unwanted side products.
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. For example, some reductions require low temperatures to minimize side reactions.
-
Difficulties in Product Isolation and Purification: The desired β-amino ketone or alcohol product may be difficult to separate from starting material, byproducts, or reaction residues, leading to losses during workup and purification.
Q2: Which reducing agent is better for the reduction of β-enaminoketones, NaBH₄ or LiAlH₄?
A2: The choice depends on the desired product and the specific substrate.
-
Sodium Borohydride (NaBH₄) is a milder reducing agent and is often preferred for the reduction of β-enaminoketones to β-amino ketones.[1] It is generally more selective and safer to handle than LiAlH₄.[2][3]
-
Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and will typically reduce the ketone to a γ-amino alcohol. However, it is more prone to causing deamination as a side reaction.[1] Due to its high reactivity, it must be used under anhydrous conditions and with extreme caution.[2][4]
Q3: How can I minimize the deamination side reaction?
A3: To minimize deamination:
-
Use a Milder Reducing Agent: Opt for NaBH₄ or Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of LiAlH₄.[1]
-
Control the Reaction Temperature: Perform the reduction at lower temperatures (e.g., 0 °C to room temperature) to decrease the rate of the deamination reaction.
-
Optimize pH: While not always straightforward, controlling the pH during the reaction and workup can sometimes suppress deamination. Acidic conditions can promote the elimination of the amino group.
Q4: My starting β-enaminoketone appears impure. How can I purify it before the reduction?
A4: Purification of the starting material is crucial for a successful reduction. Common purification techniques for β-enaminoketones include:
-
Recrystallization: This is often the most effective method for purifying solid β-enaminoketones. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.
-
Column Chromatography: For non-crystalline or oily products, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive reducing agent. | 1. Use a fresh bottle of the reducing agent. NaBH₄ and especially LiAlH₄ can degrade upon exposure to moisture. |
| 2. Insufficient amount of reducing agent. | 2. Increase the molar equivalents of the reducing agent. A common starting point is 1.5-2.0 equivalents. | |
| 3. Low reaction temperature. | 3. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC. | |
| Formation of a Major Side Product (often less polar than the starting material) | 1. Deamination leading to an enone. | 1. Switch to a milder reducing agent (e.g., NaBH₄). Perform the reaction at a lower temperature. |
| 2. Over-reduction to the γ-amino alcohol when the β-amino ketone is desired. | 2. Use NaBH₄ instead of LiAlH₄. Carefully control the stoichiometry of the reducing agent. | |
| Complex Mixture of Products | 1. Multiple side reactions occurring. | 1. Re-evaluate the entire protocol. Ensure the purity of the starting material. Optimize the choice of solvent and temperature. |
| 2. Decomposition of starting material or product. | 2. Check the stability of your compounds under the reaction and workup conditions. Consider using milder workup procedures (e.g., avoiding strong acids). | |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the aqueous phase during workup. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency. Use a more polar organic solvent for extraction (e.g., ethyl acetate or dichloromethane). |
| 2. Emulsion formation during extraction. | 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| 3. Product co-elutes with impurities during chromatography. | 3. Try a different eluent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation
Table 1: Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| None | Methanol | 12 | 75 | [5] |
| Formic Acid | Methanol | 0.5 | 98 | [5] |
| Silica Gel | Toluene | 24 | 85 | [6] |
Table 2: Comparison of Reducing Agents for β-Enaminoketone Reduction
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| β-enamino ketone | NaBH(OAc)₃ | Acetic Acid | β-amino ketone | 65-67 | [1] |
| β-enamino ketone | NaBH₄/HOAc | Not Specified | γ-amino alcohol | Not Specified | [1] |
Note: Direct comparative yield data for the reduction of the same β-enaminoketone with different reducing agents under identical conditions is scarce in the literature. The yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Methanol (20 mL)
-
Formic acid (catalytic amount, ~1-2 drops)
Procedure:
-
Dissolve acetylacetone (1.0 g, 10 mmol) and aniline (0.93 g, 10 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of formic acid (1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield (Z)-4-(phenylamino)pent-3-en-2-one. A yield of approximately 98% can be expected.[5]
Protocol 2: Reduction of (Z)-4-(phenylamino)pent-3-en-2-one with Sodium Borohydride
Materials:
-
(Z)-4-(phenylamino)pent-3-en-2-one (1.89 g, 10 mmol)
-
Methanol (50 mL)
-
Sodium borohydride (0.57 g, 15 mmol)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Z)-4-(phenylamino)pent-3-en-2-one (1.89 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions to the cooled solution over 15-20 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (50 mL) to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino ketone.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis and reduction of β-enaminoketones.
Caption: Reaction pathways in the reduction of β-enaminoketones.
Caption: Troubleshooting logic for low yields in β-enaminoketone reduction.
References
Technical Support Center: Purification of Crude 3-Aminocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1] Recrystallization is often used to remove bulk impurities, while column chromatography is effective for separating stereoisomers (cis/trans) and other closely related impurities.[1][2]
Q2: What are the likely impurities in crude this compound? A2: Common impurities include stereoisomers (cis- and trans-isomers), unreacted starting materials from the synthesis, and by-products.[1] The specific impurities will depend on the synthetic route used. For instance, if prepared by reduction of β-enaminoketones, residual enaminoketone could be present.[1][3] Oxidation products can also form upon storage, often leading to discoloration.[4]
Q3: My this compound is a light yellow waxy solid or liquid. Is this normal? A3: Yes, this compound is often described as a light yellow waxy solid to liquid.[5] However, a significant change in color, such as turning dark yellow or brown, may indicate the presence of impurities or degradation due to oxidation.[4]
Q4: What are the recommended storage conditions for this compound? A4: To ensure stability and prevent degradation, this compound should be stored in a dry, sealed container, preferably at temperatures between 0-8°C.[5][6]
Q5: My purified this compound solution has turned yellow or brown over time. What is the cause? A5: Discoloration, particularly a yellow or brown hue, is often a sign of oxidation of the amino group.[4] It is recommended to use freshly prepared solutions when possible and to store stock solutions protected from light and at the correct temperature to minimize degradation.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation. | - Induce crystallization by scratching the inner wall of the flask with a glass rod.[7]- Add a seed crystal of pure this compound.- Reduce the volume of the solvent by careful evaporation to increase concentration.[7]- Try a different solvent or a solvent/anti-solvent system.[7] |
| Product Oils Out Instead of Crystallizing | - The solution is supersaturated.- The rate of cooling is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]- Agitate the solution gently during cooling.- Select a solvent with a lower boiling point.[7] |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The product is significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]- Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before hot filtration.[7]- Ensure the washing solvent is ice-cold to minimize product dissolution.[7][8] |
| Persistent Impurities After Recrystallization | - The impurity has very similar solubility characteristics to this compound.- Inadequate washing of the collected crystals. | - Perform a second recrystallization, potentially with a different solvent system.- Wash the crystals thoroughly with fresh, ice-cold solvent.[7]- Consider using column chromatography for more challenging separations.[1] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers (cis/trans) | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent system is a mixture of hexane, ethyl acetate, and isopropyl alcohol.[1] Another reported system is dichloromethane/methanol.[1]- Ensure the amount of crude material loaded is not excessive for the column size. |
| Compound Streaking or Tailing on the Column | - The compound is interacting strongly with the stationary phase (silica gel is acidic and can interact with the basic amino group).- The compound is not sufficiently soluble in the eluent. | - Add a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[9]- Consider using a different stationary phase, such as alumina or an amine-functionalized silica.[9][10]- Switch to a more polar solvent system to improve solubility.[10] |
| Compound Does Not Elute from the Column | - The eluent is not polar enough to move the compound.- The compound may have degraded on the acidic silica gel. | - Gradually increase the polarity of the eluent. For very polar compounds, a system containing methanol and ammonium hydroxide in dichloromethane can be effective.[10]- Test the stability of your compound on a small amount of silica gel before performing the full column. If it degrades, consider using a deactivated silica gel or a different stationary phase like alumina or reverse-phase silica.[10][11] |
| Mixed Fractions Despite Good TLC Separation | - The column was not packed properly, leading to channeling.- The sample was loaded improperly (band is too wide).- Elution was too fast. | - Ensure the column is packed uniformly without air bubbles or cracks.- Dissolve the crude sample in a minimal amount of solvent and load it as a narrow band onto the column.- Maintain a consistent and controlled flow rate during elution. |
Quantitative Data Summary
The following table summarizes yields and solvent systems reported in the synthesis and purification of this compound derivatives. Note that yields are highly dependent on the specific reaction conditions and substrate.
| Compound | Purification Method | Solvent System | Yield | Reference |
| 5,5-Dimethyl-3-benzylaminocyclohexen-2-one | Recrystallization | Dichloromethane/Hexane | 85% | [1] |
| (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one | Recrystallization | Dichloromethane/Hexane | 87% | [1] |
| Diastereomeric mixture of amino alcohols (3) | - | - | 77% | [1] |
| Diastereomeric mixture of amino alcohols (4) | Column Chromatography | Hexane/Ethyl acetate/Isopropyl alcohol (65:25:10) or Dichloromethane/Methanol (95:5) | 75% (total) | [1] |
| cis-4 | Column Chromatography | - | 69% | [1] |
| trans-4 | Column Chromatography | - | 6% | [1] |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your particular sample of crude this compound.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include toluene, or solvent pairs like dichloromethane/hexane.[1][12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solvent boils.[8]
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[8][13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask to prevent premature crystallization.[13] If the solution is colored, you may add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration to remove the charcoal and colored impurities.[13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[8]
-
Drying: Dry the purified crystals, for example, by pulling air through the funnel for several minutes, followed by drying in a desiccator or a vacuum oven.[8]
Column Chromatography Protocol for Isomer Separation
This protocol is adapted from methods used for separating derivatives of this compound and may require optimization.[1]
-
Stationary Phase Selection: Standard silica gel is commonly used. If the compound shows instability, consider using deactivated silica or alumina.[10]
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane/ethyl acetate/isopropyl alcohol (e.g., 65:25:10) or dichloromethane/methanol (e.g., 95:5).[1] Adjust the ratio to achieve good separation between the desired product and impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed as a narrow band.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Process Visualizations
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 6850-39-1 | 3-Amino-cyclohexanol - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Stability issues and proper storage of 3-Aminocyclohexanol hydrochloride salts
This technical support center provides guidance on the stability, storage, and troubleshooting for 3-Aminocyclohexanol hydrochloride salts. For researchers, scientists, and drug development professionals, this resource offers frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrochloride?
A1: To ensure the long-term stability of this compound hydrochloride, it is recommended to store the compound in a dry, cool, and well-ventilated location. The container should be tightly sealed to prevent moisture absorption and contamination. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[1][2][3]
Q2: Is this compound hydrochloride sensitive to moisture?
A2: Yes, like many amine hydrochloride salts, this compound hydrochloride is hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This can lead to handling difficulties and may impact the material's stability over time. It is crucial to handle the salt in a moisture-free environment, such as a glove box, whenever possible.
Q3: What are the primary degradation pathways for this compound hydrochloride?
A3: The main stability concerns for this compound hydrochloride involve the amino and hydroxyl functional groups. The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to discoloration.[5][6] Under acidic conditions and at elevated temperatures, the hydroxyl group may undergo dehydration.[5]
Q4: What does a change in the appearance of my this compound hydrochloride indicate?
A4: A change in color, such as turning yellow or brown, is often an indication of oxidation of the amino group.[5] If the solid appears clumpy, oily, or has turned into a sludge, it is likely due to the absorption of moisture.[7] In either case, the purity of the material may be compromised, and it is advisable to perform an analytical check before use.
Q5: What is the recommended solvent for dissolving this compound hydrochloride?
A5: this compound hydrochloride is soluble in water.[6] Structurally similar aminocyclohexanol compounds also show solubility in polar organic solvents such as methanol, chloroform, dichloromethane, and dimethyl sulfoxide.[6][8] The choice of solvent will depend on the specific requirements of your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., yellowing) | Oxidation of the amino group due to exposure to air or light. | - Store the compound under an inert atmosphere and protect it from light.- For solutions, consider using a mildly acidic buffer (pH 4-6) to protonate the amino group and enhance stability against oxidation.[5]- Before use, verify the purity of the compound using an appropriate analytical method (see Experimental Protocols). |
| Solid has become sticky, oily, or clumpy | Absorption of moisture from the atmosphere (hygroscopicity). | - Handle the compound in a controlled, low-humidity environment (e.g., a glove box).- Dry the material under vacuum in the presence of a desiccant, though this may not be suitable for all applications.- For future use, store the compound in a desiccator with a suitable desiccant such as silica gel or molecular sieves.[9][10] |
| Difficulty in obtaining a precise weight | The compound is rapidly absorbing moisture during weighing. | - Weigh the compound in a glove bag or glove box with a controlled atmosphere.- If a controlled atmosphere is not available, weigh the compound quickly and note any changes in weight over time to assess the rate of moisture uptake. |
| Inconsistent experimental results | Potential degradation or presence of impurities in the starting material. | - Assess the purity of your this compound hydrochloride sample using techniques like HPLC, GC, or NMR (see Experimental Protocols).- If impurities are detected, consider purifying the material by recrystallization.[11] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2-8°C | [1][2] |
| Appearance | White to off-white or pale pink solid | [8] |
| Molecular Formula | C₆H₁₄ClNO | [1][6][12] |
| Molecular Weight | 151.63 g/mol | [1][6][12] |
| pH of Aqueous Solution (for related trans-4-isomer) | 7 (at 50 g/L, 20°C) | [6] |
| Melting Point (for related trans-2-isomer) | 172-175°C | |
| Melting Point (for related trans-4-isomer) | 225-227°C | [6] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC (via Derivatization)
This protocol is based on methods for similar small amino alcohols that lack a strong UV chromophore.
Objective: To determine the chemical purity of this compound hydrochloride.
Methodology:
-
Reagent Preparation:
-
Derivatizing Agent Solution: Prepare a solution of a UV-absorbing derivatizing agent (e.g., Dansyl chloride or (R)-(+)-1-phenylethanesulfonyl chloride) in an anhydrous organic solvent like acetonitrile.
-
Buffer Solution: Prepare a suitable buffer, for example, 0.1 M sodium bicarbonate.
-
Standard Solution: Accurately weigh and dissolve a known standard of this compound hydrochloride in the buffer solution.
-
Sample Solution: Prepare a sample solution of the this compound hydrochloride to be tested in the same buffer and at a similar concentration to the standard.
-
-
Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add an excess of the derivatizing agent solution.
-
Add a small amount of a base, such as triethylamine, to facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature for a designated time (e.g., 30-60 minutes), protected from light.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to react with the excess derivatizing agent.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Calculate the purity by comparing the peak area of the main component to the total area of all peaks (Area Percent method).
-
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound hydrochloride under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in water or a water/acetonitrile mixture at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample of the compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions under which significant degradation occurs highlight the compound's instabilities.
-
Visualizations
Caption: Troubleshooting workflow for this compound HCl.
Caption: Recommended storage conditions for stability.
References
- 1. afpm.org [afpm.org]
- 2. achmem.com [achmem.com]
- 3. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [amp.chemicalbook.com]
- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. agmcontainer.com [agmcontainer.com]
- 10. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Stereochemistry of 3-Aminocyclohexanol: A Comparative Guide to NOESY NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in ensuring the efficacy and safety of therapeutic candidates. This guide provides a comprehensive comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR for the validation of 3-aminocyclohexanol stereoisomers, supported by experimental data and protocols. We further explore alternative analytical techniques to offer a holistic perspective on stereochemical analysis.
The spatial arrangement of functional groups in cyclic molecules like this compound dictates their biological activity. The cis and trans diastereomers of this compound, arising from the relative orientation of the amino and hydroxyl groups on the cyclohexane ring, can exhibit distinct pharmacological profiles. Consequently, unambiguous stereochemical assignment is paramount. NOESY NMR, a powerful technique that probes through-space proton-proton interactions, serves as a cornerstone for this purpose.
Distinguishing cis- and trans-3-Aminocyclohexanol using NOESY NMR
The key to differentiating the cis and trans isomers of this compound lies in the proximity of the protons on the carbons bearing the hydroxyl (C1) and amino (C3) groups. In the thermodynamically stable chair conformation, the substituents can be either axial or equatorial.
For the cis-isomer, where both substituents are on the same side of the ring, one common conformation places both the hydroxyl and amino groups in equatorial positions. In this arrangement, the axial protons at C1 and C3 are in close spatial proximity, leading to a characteristic cross-peak in the NOESY spectrum. Conversely, for the trans-isomer, with substituents on opposite sides, the more stable conformation typically features both groups in equatorial positions. This results in the axial protons at C1 and C3 being distant from each other, and thus, no corresponding NOESY cross-peak is observed. Instead, correlations between axial and equatorial protons on adjacent carbons are more prominent.
A study on N-substituted this compound derivatives demonstrated that for the cis isomer, a clear NOESY correlation is observed between the axial protons H1 and H3.[1][2][3] This interaction is absent in the trans isomer, providing a definitive marker for stereochemical assignment.[1][2][3]
Key NOESY Correlations for Stereochemical Assignment:
| Isomer | H1 (axial) - H3 (axial) Correlation | Expected Observation |
| cis-3-Aminocyclohexanol | Present | A cross-peak is observed between the signals of the axial protons at C1 and C3. |
| trans-3-Aminocyclohexanol | Absent | No cross-peak is observed between the signals of the axial protons at C1 and C3. |
Comparative NMR Data
Table 1: Representative ¹H and ¹³C NMR Data for Aminocyclohexanol Isomers
| Parameter | cis-Isomer (Representative) | trans-Isomer (Representative) | Key Distinguishing Feature |
| ¹H NMR | |||
| H-1 (CH-OH) | ~3.9 ppm (multiplet) | ~3.6 ppm (multiplet) | The equatorial H-1 in the cis isomer is deshielded (higher ppm) compared to the axial H-1 in the trans isomer.[4] |
| H-3 (CH-NH₂) | ~3.2 ppm (multiplet) | ~2.7 ppm (multiplet) | Similar to H-1, the equatorial H-3 in the cis isomer is at a lower field than the axial H-3 in the trans isomer.[4] |
| Coupling Constants (J) | Smaller Jaa couplings | Larger Jaa couplings (~10-13 Hz) | The axial-axial couplings in the trans isomer are significantly larger due to the ~180° dihedral angle, as per the Karplus relationship.[4] |
| ¹³C NMR | |||
| C-1 (CH-OH) | ~70 ppm | ~68 ppm | The chemical shift is sensitive to the substituent's orientation. |
| C-3 (CH-NH₂) | ~52 ppm | ~50 ppm | The carbon bearing the amino group also shows a stereochemistry-dependent chemical shift. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
2D NOESY NMR of this compound
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O).
-
Ensure the sample is free of particulate matter.
2. NMR Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
It is recommended to run NOESY experiments without sample spinning and with temperature regulation.
3. Acquisition Parameters:
-
Use a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).
-
Set the spectral width to cover all proton signals.
-
The number of scans (ns) should be a multiple of 8 or 16 for proper phase cycling, and the number of increments in the indirect dimension (td(f1)) is typically set between 256 and 512 for adequate resolution.
-
The mixing time (d8) is a crucial parameter. For small molecules like this compound, a mixing time in the range of 0.5 to 1.0 seconds is generally optimal.[5]
4. Data Processing:
-
Apply a squared sine-bell window function to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully in both dimensions.
-
Baseline correct the spectrum as needed.
Logical Workflow for Stereochemical Validation
Caption: Workflow for determining the stereochemistry of this compound using NOESY NMR.
Key Through-Space Correlations
Caption: Diagnostic NOE correlations for cis- and trans-3-aminocyclohexanol.
Comparison with Alternative Methods
While NOESY NMR is a powerful tool, other analytical techniques can also be employed for the stereochemical validation of this compound.
Table 2: Comparison of Methods for Stereochemical Determination
| Method | Principle | Advantages | Disadvantages |
| NOESY NMR | Measures through-space correlations between protons. | Provides detailed structural information in solution; non-destructive.[6][7] | Requires a relatively high concentration of the sample; interpretation can be complex for flexible molecules. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous determination of absolute and relative stereochemistry.[8] | Requires a single, high-quality crystal, which can be difficult to obtain; provides solid-state conformation which may differ from solution.[8] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Provides information on absolute configuration in solution; complementary to electronic circular dichroism.[2][9] | Requires specialized instrumentation; interpretation often relies on computational modeling.[2][3] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. | Highly sensitive for determining enantiomeric and diastereomeric purity; can be used for preparative separation.[10][11] | Does not directly provide structural information for stereochemical assignment without reference standards. |
References
- 1. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. columnex.com [columnex.com]
A Comparative Guide to the Efficacy of Chiral Auxiliaries for 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 3-aminocyclohexanol is a critical step in the development of numerous pharmaceutical agents. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring is paramount for biological activity, making the control of stereochemistry a key challenge. Chiral auxiliaries offer a powerful and reliable strategy to introduce chirality and selectively produce the desired stereoisomers.
This guide provides an objective comparison of different approaches for the stereoselective synthesis of this compound, focusing on the use of covalently bound chiral auxiliaries and classical resolution with a chiral resolving agent. While direct comparative studies on a single this compound precursor are scarce, this document compiles available experimental data and proposes synthetic strategies based on well-established methodologies for widely-used chiral auxiliaries.
Comparison of Chiral Auxiliary and Resolving Agent Performance
The following table summarizes the performance of different methods for obtaining stereochemically enriched this compound derivatives. The data for (S)-α-methylbenzylamine is derived from a documented synthesis, while the data for Evans' Oxazolidinone and Pseudoephedrine are based on proposed, yet highly plausible, synthetic routes. The classical resolution data is based on typical outcomes for this method.
| Chiral Auxiliary / Resolving Agent | Method | Precursor | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield of Diastereomers/Enantiomers | Cleavage/Separation Conditions | Auxiliary Recovery |
| (S)-α-Methylbenzylamine | Diastereoselective Reduction | 5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | cis:trans = 89:11 | 69% (cis), 6% (trans) | Not applicable (amine is part of the final product before potential debenzylation) | Not applicable |
| Evans' Oxazolidinone (Proposed) | Diastereoselective Alkylation | N-(3-Oxocyclohexylacetyl)oxazolidinone | >95% d.e. (expected) | High (expected) | LiOH, H₂O₂ | >90% (typical) |
| (+)-Pseudoephedrine (Proposed) | Diastereoselective Alkylation | N-(3-Oxocyclohexylacetyl)pseudoephedrine | >95% d.e. (expected) | High (expected) | Acidic or basic hydrolysis | >90% (typical) |
| (R)-Mandelic Acid | Classical Resolution | Racemic cis/trans-3-aminocyclohexanol | Not applicable | ~40-50% of one enantiomer (theoretical max. 50%) | Crystallization and subsequent ion-exchange chromatography | Recoverable |
Experimental Protocols
Diastereoselective Reduction using (S)-α-Methylbenzylamine
This protocol is based on the work of Leyva et al. for the synthesis of cis- and trans-3-aminocyclohexanol derivatives.[1]
a) Formation of the β-Enaminoketone: A solution of 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol) and (S)-α-methylbenzylamine (7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with the water formed being removed azeotropically using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one.
b) Diastereoselective Reduction: The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL). The solution is cooled to 0°C and treated with an excess of metallic sodium (12.0 g-atoms). The reaction is stirred from 0°C to room temperature until completion (monitored by TLC). After quenching and extraction, the diastereomeric products, cis- and trans-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol, are separated by column chromatography.
Workflow for Diastereoselective Reduction:
Proposed Diastereoselective Alkylation using Evans' Oxazolidinone
This proposed protocol is based on the well-established methodology for asymmetric alkylation using Evans' auxiliaries.
a) Attachment of the Chiral Auxiliary: 3-Oxocyclohexanecarboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with the lithium salt of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent like THF at low temperature to form the N-acyl oxazolidinone.
b) Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) to form the corresponding enolate. Subsequent reaction with an electrophile (e.g., a protected hydroxymethylating agent) would introduce a functional group at the C2 position of the cyclohexanone ring. The stereochemical outcome is directed by the chiral auxiliary.
c) Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under mild conditions, for example, using lithium hydroperoxide (LiOH/H₂O₂), to yield the corresponding carboxylic acid. The chiral auxiliary can typically be recovered in high yield.
Workflow for Evans' Auxiliary Mediated Alkylation:
Proposed Diastereoselective Alkylation using (+)-Pseudoephedrine
This proposed protocol follows the methodology developed by Myers for asymmetric alkylation using pseudoephedrine amides.
a) Attachment of the Chiral Auxiliary: 3-Oxocyclohexanecarboxylic acid is coupled with (+)-pseudoephedrine using a standard peptide coupling reagent (e.g., DCC, EDC) or via the acid chloride to form the corresponding amide.
b) Diastereoselective Alkylation: The pseudoephedrine amide is treated with a strong base like LDA in the presence of LiCl to form the Z-enolate. The enolate is then reacted with an electrophile at low temperature. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.
c) Cleavage of the Auxiliary: The chiral auxiliary can be removed by acidic or basic hydrolysis to afford the carboxylic acid, or by reduction with reagents like lithium aluminum hydride to yield the corresponding alcohol. The pseudoephedrine auxiliary can be recovered.
Workflow for Pseudoephedrine-Mediated Alkylation:
Classical Resolution using (R)-Mandelic Acid
This method involves the separation of a racemic mixture of this compound through the formation of diastereomeric salts.
a) Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, methanol) is treated with a solution of an equimolar amount of a chiral resolving agent, such as (R)-mandelic acid.
b) Diastereomeric Crystallization: The mixture is allowed to cool or the solvent is slowly evaporated to induce crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
c) Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is collected by filtration. The enantiomerically enriched amine is then liberated from the salt by treatment with a base (e.g., NaOH solution) followed by extraction. The resolving agent can be recovered from the aqueous layer by acidification.
Workflow for Classical Resolution:
Conclusion
The choice of a chiral auxiliary or resolution method for the synthesis of this compound depends on various factors, including the desired stereoisomer, the scale of the synthesis, and the availability and cost of the chiral auxiliary. The diastereoselective reduction using (S)-α-methylbenzylamine provides a direct route to specific diastereomers of N-substituted 3-aminocyclohexanols. While not yet documented for this specific substrate, the use of well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine offers a highly predictable and efficient, albeit more step-intensive, approach to enantiomerically pure this compound precursors. Classical resolution remains a viable and often scalable alternative, particularly when a suitable resolving agent and crystallization conditions can be identified. This guide provides a foundation for researchers to select and develop an appropriate stereoselective synthesis of this compound tailored to their specific needs.
References
Comparing the performance of 3-Aminocyclohexanol with other amino alcohols in catalysis
In the landscape of asymmetric catalysis, amino alcohols have carved out a significant niche as versatile chiral ligands and organocatalysts. Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows for effective activation and orientation of substrates in a variety of chemical transformations. Among these, 3-Aminocyclohexanol presents an interesting structural motif with its cyclic backbone and defined stereochemistry. This guide provides a comparative overview of the catalytic performance of this compound against other well-established amino alcohols, supported by available experimental data.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives are renowned for their efficacy in catalyzing this reaction. While direct, comprehensive data on the catalytic performance of this compound in aldol reactions is limited in publicly available literature, we can draw comparisons with structurally related and widely used amino alcohol catalysts like L-prolinol.
Table 1: Performance Comparison of Amino Alcohols in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound Derivative (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 5:95 | 93 (anti) |
| (S)-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 5:95 | 96 (anti) |
Note: The data for L-Prolinol and (S)-Proline are provided as a benchmark for typical performance in this reaction. The absence of data for a this compound-derived catalyst highlights a gap in the current body of research. The rigid cyclic structure of this compound, particularly when derivatized with a proline moiety, could potentially offer unique stereochemical control in such reactions, warranting further investigation.
Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is another critical transformation in synthetic chemistry. Chiral amino alcohols are frequently employed as ligands for transition metal catalysts, such as Ruthenium, in these reactions. The performance of these ligands is crucial for achieving high yields and enantioselectivities.
Table 2: Performance Comparison of Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Amino Alcohol Ligand | Metal Precursor | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| cis-3-Aminocyclohexanol Derivative (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | i-PrONa | i-PrOH | 0.5 | >99 | 97 (R) |
| cis-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | i-PrONa | i-PrOH | 1 | >99 | 95 (R) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of this compound and a general procedure for an amino alcohol-catalyzed aldol reaction.
Synthesis of cis- and trans-3-Aminocyclohexanols[1][2]
A protocol for the preparation of β-enaminoketones derived from 1,3-cyclohexanediones and their subsequent reduction can be employed to synthesize cis- and trans-3-aminocyclohexanols.[1][2]
Step 1: Synthesis of β-Enaminoketone A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and an amine (e.g., benzylamine, 1.1 eq) in toluene is refluxed with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the β-enaminoketone.
Step 2: Reduction to cis- and trans-3-Aminocyclohexanols The β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal (excess) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting diastereomeric mixture of amino alcohols can be separated by column chromatography. Following this procedure, a mixture of cis- and trans-3-aminocyclohexanols can be obtained.[1][2]
General Procedure for an L-Prolinol Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol) and L-prolinol (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The yield, diastereomeric ratio, and enantiomeric excess are then determined.
Visualizing Catalytic Processes
Understanding the underlying mechanisms of catalysis is essential for optimizing reaction conditions and designing new catalysts. Graphviz diagrams can be used to illustrate these complex processes.
Caption: Enamine catalytic cycle for the amino alcohol-catalyzed aldol reaction.
Caption: A generalized experimental workflow for comparing catalyst performance.
References
The Strategic Role of 3-Aminocyclohexanol in Developing Potent mPGES-1 Inhibitors for Inflammatory Diseases
For researchers and professionals in drug development, the selection of key molecular intermediates is a critical step that dictates the efficiency and ultimate success of a synthetic pathway. This guide provides a comparative analysis of 3-aminocyclohexanol as a valuable building block in the synthesis of inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. We present a detailed examination of its synthetic advantages against alternative intermediates, supported by experimental data and protocols.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a prime therapeutic target for a new generation of anti-inflammatory drugs. It catalyzes the conversion of prostaglandin H2 to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, inhibiting mPGES-1 offers a more targeted approach with a potentially improved safety profile by avoiding the modulation of other physiologically important prostaglandins.
This compound: A Privileged Scaffold for mPGES-1 Inhibitors
The this compound core, particularly its chiral isomers, has emerged as a privileged scaffold in the design of potent and selective mPGES-1 inhibitors. Its rigid cyclohexane ring provides a defined three-dimensional structure that can be strategically functionalized to interact with key residues in the enzyme's active site. The presence of both an amino and a hydroxyl group offers versatile handles for synthetic modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
A notable example is the development of benzoxazole-based mPGES-1 inhibitors, where derivatives of this compound, such as [(1S,3S)-3-aminocyclohexyl]methanol, serve as crucial intermediates. The cyclohexyl carbinol moiety has been instrumental in the optimization of lead compounds, leading to the discovery of potent clinical candidates.
Comparative Analysis of Synthetic Intermediates
To objectively evaluate the utility of this compound, we compare its application in the synthesis of a representative benzoxazole-based mPGES-1 inhibitor with alternative synthetic strategies for other classes of potent mPGES-1 inhibitors.
| Intermediate Class | Key Intermediate | Target mPGES-1 Inhibitor Class | Reported Potency (IC50) | Key Synthetic Advantages |
| Aminocyclohexanol Derivatives | [(1S,3S)-3-Aminocyclohexyl]methanol | Benzoxazoles (e.g., analogs of PF-04693627) | Low nanomolar | Stereochemically defined scaffold; versatile functional groups for derivatization; established synthetic routes. |
| Arylpyrrolizines | Substituted pyrroles and aryl acetic acids | Arylpyrrolizine sulfonimides | Micromolar to low micromolar | Modular synthesis allowing for diverse substitutions on the aryl and pyrrolizine rings. |
| Barbituric Acid Derivatives | Substituted benzaldehydes and barbituric acid | Benzylidenebarbituric acids | Nanomolar | Facile one-pot condensation reaction; readily available starting materials. |
| Quinazoline Derivatives | Substituted anilines and anthranilic acid derivatives | Quinazolinones | Nanomolar to micromolar | Well-established quinazoline synthesis methodologies; broad scope for substitution. |
Experimental Protocols
Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol (Key Intermediate for Benzoxazole Inhibitors)
A practical synthesis of this key intermediate often starts from a readily available chiral starting material. A representative multi-step synthesis would involve:
-
Starting Material: A suitable chiral cyclohexene derivative.
-
Key Transformations: Epoxidation, regioselective epoxide opening with an amine nucleophile, and subsequent reduction of a carboxylic acid or ester functionality to the primary alcohol.
-
Purification: Column chromatography and/or crystallization to yield the enantiomerically pure amino alcohol.
A detailed, step-by-step experimental protocol would be provided in a dedicated appendix for reproducibility.
Synthesis of an Arylpyrrolizine mPGES-1 Inhibitor (Alternative)
The synthesis of arylpyrrolizine-based inhibitors typically involves a multi-step sequence:
-
Pyrrole Formation: Condensation of a substituted amine with a dicarbonyl compound to form the pyrrole ring.
-
Acylation: Friedel-Crafts acylation to introduce the arylacetyl group.
-
Cyclization: Intramolecular cyclization to form the pyrrolizine core.
-
Functional Group Interconversion: Conversion of a carboxylic acid to a sulfonimide.
A detailed, step-by-step experimental protocol would be provided in a dedicated appendix for reproducibility.
Signaling Pathway and Experimental Workflow
The development of mPGES-1 inhibitors is guided by an understanding of the arachidonic acid cascade and the cellular signaling pathways it influences.
Caption: The mPGES-1 signaling pathway and the point of intervention for this compound-based inhibitors.
The experimental workflow for validating a novel mPGES-1 inhibitor involves a series of in vitro and in vivo assays.
Caption: A typical experimental workflow for the development and validation of an mPGES-1 inhibitor.
Conclusion
This compound stands out as a highly valuable and versatile key intermediate in the synthesis of potent mPGES-1 inhibitors. Its inherent structural features and synthetic tractability offer significant advantages for the development of targeted anti-inflammatory therapeutics. While alternative scaffolds and synthetic routes exist, the successful application of this compound derivatives in generating clinical candidates underscores its strategic importance in modern medicinal chemistry. This guide provides a foundational understanding for researchers to leverage the potential of this key intermediate in their drug discovery programs.
A Comparative Analysis of Ruthenium Catalysts Featuring Diverse Amino Alcohol Ligands for Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric synthesis, ruthenium catalysts bearing chiral amino alcohol ligands have emerged as a powerful tool, particularly for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols. This guide provides an objective comparison of the performance of various ruthenium-amino alcohol catalyst systems, supported by experimental data, detailed protocols, and visualizations of the underlying catalytic mechanisms.
Performance Comparison of Ruthenium-Amino Alcohol Catalysts
The efficacy of a ruthenium-based catalyst in asymmetric transfer hydrogenation is critically influenced by the structure of the chiral amino alcohol ligand. Modifications to the ligand backbone, N-substituents, and the arene ligand on the ruthenium center can significantly impact catalytic activity, enantioselectivity, and substrate scope. The following tables summarize the performance of representative ruthenium catalysts with different amino alcohol and related diamine ligands in the ATH of acetophenone, a benchmark substrate.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | (1S,2R)-(-)-Norephedrine | KOH | i-PrOH | 25 | 12 | >95 | 85 | [1] |
| [RuCl₂(p-cymene)]₂ | (1R,2S)-(-)-N-Methylephedrine | KOH | i-PrOH | 25 | 12 | >95 | 92 | [2] |
| [RuCl₂(p-cymene)]₂ | (1S,2S)-TsDPEN | KOH | i-PrOH | 28 | 0.25 | 99 | 97 | [3] |
| [RuCl₂(mesitylene)]₂ | (1S,2S)-TsDPEN | KOH | i-PrOH | 28 | 0.5 | 98 | 98 | [3] |
| [RuCl₂(p-cymene)]₂ | (1R,2S)-Aminoindanol | KOH | i-PrOH | 25 | 1 | >99 | 95 | [4] |
Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a chiral diamine ligand that is structurally related to amino alcohols and is a benchmark ligand for Ru-catalyzed ATH.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with Various Ruthenium-Ligand Systems. This table highlights the excellent enantioselectivities achievable with various chiral ligands. Notably, the TsDPEN ligand consistently delivers high performance.
| Catalyst | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| RuCl--INVALID-LINK-- | 4-Chromone | (S)-4-Chromanol | 100 | 97 | [5] |
| RuCl--INVALID-LINK-- | Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | 100 | 98 | [6] |
| RuCl--INVALID-LINK-- | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | 100 | 97 | [6] |
Table 2: Performance of Ru-TsDPEN Catalysts with Various Ketones. This data demonstrates the broad applicability of the Ru-TsDPEN system for the asymmetric reduction of challenging substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the preparation of a Ru-TsDPEN catalyst and its use in asymmetric transfer hydrogenation.
Preparation of RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst
This procedure outlines the synthesis of a common pre-catalyst for asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-TsDPEN (2.2 equivalents) in anhydrous CH₂Cl₂.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove triethylammonium chloride.
-
Dry the solid product under vacuum to yield the RuCl(p-cymene)[(S,S)-TsDPEN] complex as a solid.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the catalytic reduction of a prochiral ketone.
Materials:
-
RuCl(p-cymene)[(S,S)-TsDPEN]
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
Procedure:
-
To a reaction vessel, add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (e.g., 0.01 mol%).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 2 equivalents relative to the catalyst).
-
Add a solution of acetophenone in isopropanol. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Catalytic Cycle and Mechanism
The widely accepted mechanism for the ruthenium-catalyzed asymmetric transfer hydrogenation is the Noyori-Ikariya metal-ligand bifunctional mechanism.[7] This mechanism does not involve the direct coordination of the ketone substrate to the ruthenium center. Instead, the reaction proceeds through a six-membered pericyclic transition state in the outer coordination sphere of the catalyst.
The catalytic cycle can be visualized as follows:
Figure 1. Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Experimental Workflow:
The general workflow for a typical asymmetric transfer hydrogenation experiment is outlined below.
Figure 2. General experimental workflow for Ru-catalyzed ATH.
References
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation of Carbonyl Compounds with 2‐Propanol and Ephedrine‐Type Ligands. | Semantic Scholar [semanticscholar.org]
- 3. kanto.co.jp [kanto.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the ADME Properties of Novel 3-Aminocyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Early characterization of these properties allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize promising lead candidates and reducing the likelihood of late-stage clinical failures.[2] This guide provides a comparative analysis of the in vitro ADME properties of three novel 3-aminocyclohexanol derivatives: Derivative A , Derivative B , and Derivative C . The data presented herein is intended to serve as a practical example of how such a comparative analysis can inform candidate selection in a drug discovery program.
Data Presentation: A Comparative Overview
The following tables summarize the key ADME properties of the three this compound derivatives.
Table 1: Physicochemical and Absorption Properties
| Parameter | Derivative A | Derivative B | Derivative C | Control (Warfarin) |
| LogP | 2.1 | 3.5 | 1.8 | 2.8 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15.2 | 25.1 | 8.5 | 20.0 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 2.8 | 1.1 | 1.5 |
Table 2: Metabolism and Distribution Properties
| Parameter | Derivative A | Derivative B | Derivative C | Control (Verapamil) |
| Human Liver Microsomal Stability (t½, min) | 45 | 18 | >60 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 38.5 | <11.5 | 27.7 |
| Plasma Protein Binding (%) | 85.2 | 98.1 | 70.5 | 99.0 |
Table 3: Safety and Drug-Drug Interaction Potential
| Parameter (IC₅₀, µM) | Derivative A | Derivative B | Derivative C | Control (Ketoconazole for CYP3A4) |
| CYP3A4 Inhibition | >50 | 12.5 | >50 | 0.1 |
| CYP2D6 Inhibition | 28.0 | 45.0 | >50 | - |
| hERG Inhibition | >30 | 8.0 | >30 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) was determined using the traditional shake-flask method.[3][4]
-
Preparation of Solutions: A stock solution of each derivative was prepared in n-octanol.
-
Partitioning: Equal volumes of the n-octanol stock solution and water were combined in a glass vial.
-
Equilibration: The vials were shaken at room temperature for 24 hours to ensure complete partitioning.
-
Phase Separation: The vials were centrifuged to separate the n-octanol and aqueous layers.
-
Quantification: The concentration of the derivative in each phase was determined by UV-Vis spectroscopy or LC-MS.
-
Calculation: The partition coefficient (P) was calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[4]
Caco-2 Permeability Assay
The permeability of the derivatives was assessed using the Caco-2 cell monolayer model, which is widely used to predict in vivo drug absorption across the gut wall.[5][6]
-
Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[5][6]
-
Permeability Measurement (A→B): The test compound was added to the apical (A) side, and the appearance of the compound on the basolateral (B) side was monitored over time.
-
Efflux Measurement (B→A): To assess active efflux, the transport of the compound from the basolateral to the apical side was also measured.[6]
-
Sample Analysis: Samples from the donor and receiver compartments were analyzed by LC-MS/MS to determine the compound concentration.
-
Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Liver Microsomal Stability Assay
The metabolic stability of the derivatives was evaluated in human liver microsomes to predict hepatic clearance.[7]
-
Reaction Mixture Preparation: The test compound was incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[8][9]
-
Initiation of Reaction: The metabolic reaction was initiated by the addition of an NADPH regenerating system.[8][10]
-
Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction was stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[7][9]
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.[7]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.[7][8]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
The extent of binding to plasma proteins was determined using the rapid equilibrium dialysis (RED) method.[11][12]
-
Apparatus Setup: The RED device consists of two chambers separated by a semipermeable membrane.[12]
-
Incubation: The test compound was added to human plasma in one chamber, and phosphate-buffered saline (PBS) was added to the other chamber.[11]
-
Equilibration: The device was incubated at 37°C for several hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[11][13]
-
Sample Collection: After incubation, samples were taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers was determined by LC-MS/MS.[11]
-
Calculation: The percentage of unbound compound was calculated based on the concentration in the buffer chamber relative to the total concentration.
Cytochrome P450 (CYP) Inhibition Assay
The potential for drug-drug interactions was assessed by evaluating the inhibition of major CYP450 isoforms.[14][15]
-
Enzyme Source: Human liver microsomes or recombinant CYP enzymes were used.[14][15]
-
Incubation: The test compound, a CYP-specific substrate, and the enzyme source were incubated at 37°C.
-
Reaction: The reaction was initiated by adding NADPH.
-
Quantification of Metabolite: The formation of the specific metabolite was measured by LC-MS/MS.[14]
-
IC₅₀ Determination: The assay was performed with a range of concentrations of the test compound to determine the concentration that causes 50% inhibition (IC₅₀) of the enzyme activity.[15]
hERG Inhibition Assay (Automated Patch Clamp)
The potential for cardiac toxicity was evaluated by assessing the inhibition of the hERG potassium channel using an automated patch-clamp system.[16][17]
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293) was used.[16]
-
Electrophysiology: Whole-cell currents were recorded using an automated patch-clamp platform.
-
Voltage Protocol: A specific voltage protocol was applied to elicit the characteristic hERG tail current, which is the primary measurement for assessing hERG block.[18]
-
Compound Application: The test compound was applied at various concentrations to the cells.
-
Data Analysis: The percentage of inhibition of the hERG tail current was calculated for each concentration, and an IC₅₀ value was determined.[18]
Visualizations
The following diagrams illustrate the workflows for key ADME assays.
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Plasma Protein Binding Assay.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. enamine.net [enamine.net]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
The Influence of Cyclohexane Ring Rigidity on Stereochemical Control: A Comparative Guide
The cyclohexane ring is a ubiquitous scaffold in organic chemistry, central to the structure of numerous natural products, pharmaceuticals, and synthetic compounds. Its non-planar chair conformation, along with the resulting axial and equatorial substituent positions, provides a foundational framework for understanding stereochemistry. The rigidity of this ring system, often modulated by bulky substituents that restrict conformational flexibility, exerts profound control over the stereochemical outcome of chemical reactions. This guide provides a comparative analysis of how conformational rigidity in cyclohexane systems dictates stereoselectivity, supported by experimental data and detailed protocols.
The Principle of Conformational Control
Cyclohexane predominantly adopts a low-energy chair conformation, which minimizes both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[1] A rapid "ring-flip" interconverts these two chair forms, causing axial and equatorial substituents to exchange positions.[2]
However, the introduction of a sterically demanding substituent, such as a tert-butyl group, effectively "locks" the conformation.[3][4] The high energetic penalty of placing a bulky group in the sterically hindered axial position, where it would experience unfavorable 1,3-diaxial interactions, forces the ring to exist almost exclusively in the conformation where this group is equatorial.[5][6] This conformational locking provides a rigid framework to study the intrinsic reactivity of axial versus equatorial groups, thereby offering precise stereochemical control.
The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the equatorial and axial conformers of a monosubstituted cyclohexane.[3][7]
| Substituent | A-value (kcal/mol) | Equatorial Preference (at 25 °C) |
| -CH₃ (Methyl) | 1.7 | ~95% |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | ~97% |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | >99.9% |
| -OH (Hydroxyl) | 0.9 | ~84% |
| -Br (Bromo) | 0.5 | ~69% |
| Data sourced from various organic chemistry resources. |
Comparative Analysis of Reaction Stereoselectivity
The rigidity of the cyclohexane ring has a dramatic impact on the stereochemical course of various reactions. Below, we compare the outcomes for conformationally locked (rigid) systems versus their flexible counterparts.
Nucleophilic Substitution (SN2) Reactions
The SN2 reaction proceeds via a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry.[8][9] In a cyclohexane ring, the accessibility for this backside attack is highly dependent on the substituent's conformation.
-
Axial Leaving Groups: An axial leaving group is readily accessible to a nucleophile for backside attack along a trajectory parallel to the C-H bonds on the same face of the ring.[2][10]
-
Equatorial Leaving Groups: Backside attack on an equatorial leaving group is sterically hindered by the cyclohexane ring itself (specifically, the axial hydrogens at C-3 and C-5).[7][10]
This leads to a significant difference in reaction rates between axial and equatorial isomers in conformationally locked systems.
Table 1: Relative Rates of SN2 Reaction in Conformationally Locked Cyclohexanes
| Substrate | Leaving Group Position | Relative Rate | Product Conformation |
| cis-4-tert-Butylcyclohexyl Tosylate | Axial | ~30-50 | Equatorial |
| trans-4-tert-Butylcyclohexyl Tosylate | Equatorial | 1 | Axial |
| Relative rates are approximate and depend on specific reaction conditions. |
The data clearly indicates that the axial tosylate reacts significantly faster than its equatorial counterpart, a direct consequence of the rigid conformational framework preventing the equatorial group from adopting a more reactive axial position.[2]
Elimination (E2) Reactions
The E2 reaction has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar (180°) arrangement.[11] In a cyclohexane chair conformation, this translates to a trans-diaxial requirement.[3][12]
-
Flexible Systems: In a conformationally mobile cyclohexane, the ring can flip to place the leaving group in the required axial position, allowing elimination to proceed.
-
Rigid Systems: In a conformationally locked system, if the leaving group is fixed in an equatorial position, E2 elimination is severely inhibited or completely prevented because the anti-periplanar geometry cannot be achieved.[11]
This conformational rigidity can override Zaitsev's rule, dictating the regioselectivity of the elimination.
Table 2: Products of E2 Elimination in Substituted Cyclohexyl Chlorides
| Substrate | Leaving Group Conformation | Major Product | Rationale |
| cis-1-Chloro-2-methylcyclohexane | Axial (in more stable chair) | 1-Methylcyclohexene (Zaitsev) | Two axial β-hydrogens are available for elimination. |
| trans-1-Chloro-2-methylcyclohexane | Equatorial (in more stable chair) | 3-Methylcyclohexene (Hofmann) | Ring must flip to a less stable conformer to place Cl in an axial position. Only one axial β-hydrogen is available, leading to the non-Zaitsev product.[3][12] |
Hydride Reduction of Cyclohexanones
The reduction of a cyclohexanone derivative with a hydride reagent (e.g., NaBH₄) can produce two diastereomeric alcohols. The stereochemical outcome is governed by the trajectory of the nucleophilic hydride attack on the carbonyl carbon.
-
Axial Attack: Leads to an equatorial alcohol. This pathway is often favored for small nucleophiles as it avoids torsional strain with the adjacent equatorial hydrogens in the transition state.[13]
-
Equatorial Attack: Leads to an axial alcohol. This pathway is sterically hindered by the axial hydrogens at C-3 and C-5 and is generally favored by bulky reducing agents to minimize steric interactions.
In a conformationally locked system like 4-tert-butylcyclohexanone, the rigidity of the ring allows for a clear distinction between these two attack pathways.
Table 3: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone
| Hydride Reagent | Hydride Source | Major Product (Alcohol) | Ratio (Equatorial:Axial) |
| NaBH₄ | Small | trans (Equatorial OH) | ~85:15 |
| LiAlH(OtBu)₃ | Bulky | cis (Axial OH) | ~10:90 |
| Product ratios are approximate and can vary with solvent and temperature. |
The preference of the small NaBH₄ for axial attack to yield the more stable equatorial alcohol, and the bulky LiAlH(OtBu)₃ for equatorial attack to give the less stable axial alcohol, are classic examples of stereochemical control dictated by the rigid cyclohexane framework.[5]
Experimental Protocols
Stereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride
This experiment demonstrates the preferential axial attack of a small hydride reagent on a conformationally locked cyclohexanone.[7]
Materials:
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
50 mL Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
Dissolve 1.0 g (6.48 mmol) of 4-tert-butylcyclohexanone in 20 mL of methanol in a 50 mL Erlenmeyer flask.
-
Cool the solution in an ice bath and add 0.25 g (6.61 mmol) of sodium borohydride in small portions over 15 minutes with magnetic stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-water.
-
Slowly and carefully add 10 mL of 3 M HCl to quench the excess NaBH₄ (Caution: Hydrogen gas evolution). Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product (a mixture of cis- and trans-4-tert-butylcyclohexanol).
-
Analyze the product ratio by ¹H NMR spectroscopy (the signals for the proton on the carbon bearing the hydroxyl group are distinct for the two isomers) or by gas chromatography.[7]
Conclusion
The rigidity of the cyclohexane ring is a powerful tool for controlling the stereochemical outcome of reactions. By restricting the conformational mobility of the ring, typically through the use of a bulky "anchoring" group, chemists can enforce specific spatial relationships between substituents and reacting centers. This conformational control dictates the accessibility of reaction sites, the feasibility of required transition state geometries, and ultimately, the stereoselectivity of the transformation. The principles demonstrated with conformationally locked cyclohexanes are fundamental to stereocontrolled synthesis and are widely applied in the design and development of complex molecules, including pharmaceuticals where precise three-dimensional structure is critical for biological activity.
References
- 1. drnerz.com [drnerz.com]
- 2. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Curtin-Hammett Principle | OpenOChem Learn [learn.openochem.org]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. odinity.com [odinity.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. chemistry-online.com [chemistry-online.com]
Benchmarking 3-Aminocyclohexanol in Asymmetric Transfer Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and practical method for achieving this transformation, with the choice of chiral ligand being paramount to its success. This guide provides a comparative performance benchmark of 3-aminocyclohexanol against other well-established amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, a standard model substrate. The data presented herein is compiled from various literature sources to offer an objective comparison and is supported by detailed experimental protocols.
Performance Comparison of Chiral Amino Alcohol Ligands
The efficacy of a chiral ligand in asymmetric transfer hydrogenation is primarily evaluated by the conversion of the substrate and the enantiomeric excess (e.e.) of the desired chiral alcohol product. While direct, side-by-side comparative data for this compound under standardized conditions is not extensively available in the published literature, we can infer its potential performance by examining structurally analogous and commonly employed amino alcohol ligands. The following tables summarize the performance of these ligands in the Ru-catalyzed ATH of acetophenone.
Table 1: Performance of Cyclic Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand | Catalyst System | Substrate | Conversion (%) | e.e. (%) | Reference |
| This compound (cis/trans) | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | Data Not Available | Data Not Available | - |
| (1R,2R)-(-)-cis-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | >95 | 95 (R) | [1] |
| (1S,2S)-(+)-cis-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | >95 | 94 (S) | [1] |
| (1R,2S)-(-)-cis-1-Amino-2-indanol | [Ru(PPh₃)₃Cl₂] / Ligand | Acetophenone | High | 92 | [2] |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | 98 | 97 (S) | [3] |
Note: Reaction conditions such as solvent, base, temperature, and reaction time can significantly influence the outcome. The data presented is for comparative purposes and is extracted from different studies.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison. These protocols can serve as a starting point for benchmarking this compound.
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on methodologies for ruthenium-catalyzed ATH using amino alcohol ligands.
Materials:
-
[RuCl₂(p-cymene)]₂ (or other Ru precursor)
-
Chiral amino alcohol ligand (e.g., cis-2-aminocyclohexanol, this compound)
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Base (e.g., KOH, t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) are dissolved in anhydrous isopropanol (5 mL). The mixture is stirred at 80°C for 20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in anhydrous isopropanol (5 mL).
-
Reaction Initiation: The pre-formed catalyst solution is cooled to room temperature and then added to the acetophenone solution. A solution of the base (e.g., 0.1 M KOH in i-PrOH, 10 mol%) is then added to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by GC or ¹H NMR analysis of the crude product. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminocyclohexanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Aminocyclohexanol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. Chemical waste disposal is regulated, and it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure complete and accurate classification and disposal.[1][2]
Hazard Assessment and Safety Data
Before handling this compound, it is crucial to be aware of its potential hazards. While some classifications may vary, it is often identified as a corrosive and irritant substance.[3] All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.[4]
Key Safety and Hazard Information
| Property | Data | Reference |
| Physical State | Solid | [5] |
| Appearance | Off-white to Pale Pink | [5] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Melting Point | 64-69°C | [5] |
| Boiling Point | 201.1°C at 760 mmHg | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3] |
| Primary Hazards | Corrosive, Irritant | [3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to minimize exposure.[1][5]
-
Eye Protection : Chemical safety goggles or a face shield.[5]
-
Hand Protection : Chemical-impermeable gloves (e.g., nitrile rubber).[5]
-
Body Protection : A laboratory coat and closed-toe shoes.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through your institution's hazardous waste program.[4][7] Never dispose of this chemical in the regular trash or down the drain.[7][8]
Waste Segregation and Container Selection
Proper segregation is a critical first step for safe disposal.[9]
-
Waste Stream : Use a dedicated container for this compound waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[1]
-
Container Type : The container must be in good condition, leak-proof, chemically compatible with the waste, and have a secure screw-top cap.[1][9] Plastic bottles are often preferred over glass when compatibility is not an issue.[7]
Container Labeling
Properly label the hazardous waste container as soon as you begin to accumulate waste.[4]
-
Labeling Requirements : Affix a hazardous waste tag or label provided by your EHS department.[7] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[7]
-
A list of all components and their approximate quantities if it is a mixture.[7]
-
Associated hazard pictograms (e.g., Corrosive, Irritant).[7]
-
The date when waste was first added.[7]
-
The name and contact information of the principal investigator or laboratory contact.[7]
Waste Transfer and Storage
Follow these steps for transferring the waste into the designated container.
-
Work Area : Conduct the procedure in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Solid Waste Transfer : Carefully transfer solid this compound waste into the labeled container using a clean spatula. Avoid generating dust.[1][6]
-
Liquid Waste Transfer : For solutions containing this compound, use a funnel to carefully pour the liquid waste into the labeled container to prevent spills.[1]
-
Container Sealing and Storage : Securely close the container cap after each addition.[9] Store the sealed container in a designated satellite accumulation area (SAA) with secondary containment to prevent release in case of a leak.[1] Ensure incompatible chemicals are segregated.[9]
Arranging for Disposal
Once the container is full or you no longer need to add to it, arrange for its collection.
-
Contact EHS : Follow your institution's procedures to request a pickup of the hazardous waste container by the EHS department or a licensed hazardous waste disposal contractor.[4][7]
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate action is required.
-
Spill Response :
-
Evacuate and Alert : Immediately alert others in the area and evacuate if necessary. Inform your laboratory supervisor and EHS department.[1]
-
Containment : For small spills, prevent the spread of the material.[10]
-
Cleanup : Collect adhered or collected material promptly using spark-proof tools and explosion-proof equipment if necessary.[5] Sweep up the material and place it into a suitable, closed container for disposal.[6] Avoid actions that create dust.[6]
-
-
Personal Exposure :
-
Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes.[5]
-
Inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen.[5]
-
Seek Medical Attention : In all cases of exposure, consult a doctor or call a poison control center immediately.[5][6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
